molecular formula C9H12BrN B1268057 2-Bromo-4-isopropylaniline CAS No. 51605-97-1

2-Bromo-4-isopropylaniline

Cat. No.: B1268057
CAS No.: 51605-97-1
M. Wt: 214.1 g/mol
InChI Key: WEMDUNBELVTSRP-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDUNBELVTSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334622
Record name 2-Bromo-4-isopropylaniline
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Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51605-97-1
Record name 2-Bromo-4-isopropylaniline
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Record name 2-Bromo-4-isopropylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-isopropylaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-4-isopropylaniline, a key intermediate in the development of therapeutic agents. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on data-driven insights and practical experimental guidance.

Core Chemical Properties

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂BrN[1][2]
Molecular Weight 214.1 g/mol [1][2]
Appearance Colorless to yellow clear liquid[1][3]
Boiling Point 116 °C[1]
Density 1.35 g/cm³[1]
Refractive Index 1.5750 to 1.5790[1]
Water Solubility Immiscible[1]
Solubility in Organic Solvents Miscible with dioxane and ethoxyethanol[1][4]
pKa 2.94 ± 0.10 (Predicted)[1]
Melting Point Data not available. For the related compound 2,6-Dibromo-4-isopropylaniline, the melting point is 43.5-49.5°C.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (GC-MS): Key m/z peaks are observed at 119, 198, and 200.[2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic bromination of 4-isopropylaniline. The amino group of the aniline is a strong activating group, directing the bromination to the ortho and para positions. To achieve selective mono-bromination at the ortho position, control of reaction conditions is essential.

Experimental Protocol: Bromination of 4-Isopropylaniline

This protocol is a representative procedure based on the bromination of similar aniline derivatives.

Materials:

  • 4-Isopropylaniline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Dichloromethane (DCM) as solvent

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-isopropylaniline (1 equivalent) in the chosen solvent (e.g., glacial acetic acid or DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution of the aniline. Maintain the temperature below 5 °C during the addition. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • If using an acidic solvent, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the presence of a bromine atom on the aromatic ring. This dual functionality makes it a valuable synthon in medicinal chemistry.

The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The bromo substituent is susceptible to displacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in constructing the complex molecular architectures of many pharmaceutical compounds.[6]

A significant application of this compound is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists.[1][4] These antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression.[7][8]

Application in the Synthesis of Pyrimidine-Based CRF Antagonists

This compound is a key starting material for the synthesis of 2-anilinopyrimidine derivatives, which are a class of potent CRF1 receptor antagonists. The general synthetic approach involves the nucleophilic substitution of a halogenated pyrimidine with this compound.

Experimental Workflow: Synthesis of a 2-Anilinopyrimidine CRF Antagonist

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based CRF antagonist starting from this compound.

G cluster_synthesis Synthesis of 2-Anilinopyrimidine A This compound C Reaction Mixture (Solvent, Base) A->C B 2-Chloropyrimidine Derivative B->C D Heating (Conventional or Microwave) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure 2-Anilinopyrimidine CRF Antagonist F->G

Caption: Synthetic workflow for a 2-anilinopyrimidine CRF antagonist.

Experimental Protocol: Synthesis of a 2-(2-Bromo-4-isopropylanilino)pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 2-anilinopyrimidine from a 2-chloropyrimidine and this compound.

Materials:

  • This compound

  • A suitable 2-chloropyrimidine derivative

  • Solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF)

  • A base such as triethylamine or diisopropylethylamine (DIPEA)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1 equivalent), the 2-chloropyrimidine derivative (1.1 equivalents), and the base (2 equivalents) in the chosen solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10-30 minutes).[6][9][10] Alternatively, the reaction can be heated under reflux using conventional heating for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-Bromo-4-isopropylanilino)pyrimidine derivative.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway

CRF1 receptor antagonists, synthesized using this compound, exert their therapeutic effects by modulating the CRF1 receptor signaling pathway. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, initiates a cascade of intracellular events.[5][7][11]

The primary signaling pathway involves the coupling of the activated CRF1 receptor to a stimulatory G-protein (Gs).[11][12] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to cellular responses associated with stress.[8][13][14] The CRF1 receptor can also couple to other G-proteins, such as Gi, leading to more complex signaling outcomes.[11][12]

The following diagram illustrates the canonical CRF1 receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates Gs Gs Protein CRF1R->Gs Activates Antagonist CRF Antagonist (e.g., 2-Anilinopyrimidine derivative) Antagonist->CRF1R Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (Stress Response) Downstream->Response Leads to

Caption: The CRF1 receptor signaling pathway and its inhibition.

This in-depth guide provides a solid foundation for understanding the chemical properties, synthesis, and critical role of this compound in the development of novel therapeutics. The provided experimental protocols and workflow diagrams offer practical starting points for researchers in this exciting and important field.

References

In-Depth Technical Guide: 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-isopropylaniline, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its significant role in the development of novel therapeutics.

Core Physicochemical and Pharmacokinetic Data

A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for its application in synthetic chemistry and drug design.

PropertyValue
Molecular Weight 214.10 g/mol
Molecular Formula C₉H₁₂BrN
CAS Number 51605-97-1
Boiling Point 116-118°C at 3 mmHg
Density 1.35 g/cm³
Refractive Index 1.5750 to 1.5790
pKa 2.94 ± 0.10 (Predicted)
LogP 3.1

Role in Drug Development: A Precursor to CRF Antagonists

This compound serves as a crucial building block in the synthesis of corticotropin-releasing factor (CRF) antagonists.[1] CRF and its receptors are implicated in the body's stress response, making them a significant target for the treatment of anxiety, depression, and other stress-related disorders. The unique substitution pattern of this compound allows for its incorporation into complex heterocyclic structures, which are central to the pharmacophore of many CRF antagonists.

The following diagram illustrates the logical workflow of utilizing this compound in the early stages of drug development.

drug_development_workflow A Starting Material: 4-Isopropylaniline B Chemical Synthesis: Bromination A->B Reagents C Intermediate: This compound B->C Purification D Further Synthetic Steps: Coupling Reactions C->D Key Building Block E Target Molecule: CRF Antagonist D->E Final Product F Biological Screening: Binding Assays E->F Testing G Lead Compound Identification F->G Data Analysis

Drug Development Workflow Utilizing this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established procedures for structurally similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-isopropylaniline. To control the regioselectivity of the bromination and avoid over-bromination, a common strategy involves the protection of the amino group, followed by bromination and subsequent deprotection.

Materials:

  • 4-isopropylaniline

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Protection of the Amino Group: In a round-bottom flask, dissolve 4-isopropylaniline in dichloromethane. Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain N-(4-isopropylphenyl)acetamide.

  • Bromination: Dissolve the N-(4-isopropylphenyl)acetamide in a suitable solvent such as acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature. Stir the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Deprotection: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude N-(2-bromo-4-isopropylphenyl)acetamide is then hydrolyzed by refluxing with aqueous hydrochloric acid for 2-4 hours.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The product, this compound, is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water, dried over a drying agent, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL and dilute to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

The following diagram outlines the general workflow for the analytical characterization of this compound.

analytical_workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization Crude_Product Crude this compound HPLC HPLC Analysis Crude_Product->HPLC GCMS GC-MS Analysis Crude_Product->GCMS Purity Purity Assessment (%) HPLC->Purity Identity Structural Confirmation (Mass Spectrum) GCMS->Identity

References

2-Bromo-4-isopropylaniline synthesis from 4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Bromo-4-isopropylaniline from 4-isopropylaniline, a key transformation in the preparation of various organic intermediates. The document details the underlying chemical principles, experimental procedures, and purification strategies, supported by quantitative data and process visualizations.

Introduction

The targeted synthesis of halogenated anilines is a fundamental process in organic chemistry, with the resulting products serving as versatile building blocks in the pharmaceutical and agrochemical industries. The introduction of a bromine atom to the aromatic ring of 4-isopropylaniline, also known as 4-aminocumene, can be directed to the ortho position relative to the activating amino group. This regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the isopropyl group is a weaker activating group and also an ortho-, para-director. The directing effects of both groups reinforce the activation of the ortho and para positions. Due to the steric hindrance of the isopropyl group, bromination is favored at the less hindered ortho position.

This technical guide outlines two primary methods for the synthesis of this compound: direct bromination using molecular bromine and bromination using N-bromosuccinimide (NBS).

Reaction Data and Physical Properties

A summary of the key quantitative data for the reactants and the product is presented in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
4-IsopropylanilineC₉H₁₃N135.212140.956
BromineBr₂159.8158.83.102
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Decomposes2.098
This compoundC₉H₁₂BrN214.10[1][2]116-118 (at 3 mmHg)[1]1.35[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Direct Bromination with Molecular Bromine

This method involves the direct reaction of 4-isopropylaniline with molecular bromine in a suitable solvent.

Reagents and Materials:

  • 4-Isopropylaniline

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)[3]

  • Aqueous Sodium Hydroxide (NaOH) or other suitable base[3]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylaniline (1.0 equivalent) in dichloromethane or acetonitrile.[3]

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of molecular bromine (1.0 equivalent) in the same solvent to the stirred solution of 4-isopropylaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium hydroxide to quench the hydrogen bromide formed during the reaction.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as a milder and more selective brominating agent.[4]

Reagents and Materials:

  • 4-Isopropylaniline

  • N-Bromosuccinimide (NBS)

  • Benzene or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Apparatus for filtration

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline (1.0 equivalent) in benzene or dichloromethane.

  • Add N-bromosuccinimide (1.0 equivalent) to the solution in one portion.[4]

  • Stir the reaction mixture at room temperature. The reaction may be exothermic.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • After the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Purification

The crude this compound is typically purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. The polarity of the eluent can be adjusted to achieve optimal separation. A starting mixture of 95:5 (hexane:ethyl acetate) is a reasonable starting point, with the polarity gradually increased if necessary.

The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Process Visualization

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification 4-Isopropylaniline 4-Isopropylaniline Direct Bromination (Br2) Direct Bromination (Br2) 4-Isopropylaniline->Direct Bromination (Br2) NBS Bromination NBS Bromination 4-Isopropylaniline->NBS Bromination Reaction Mixture Reaction Mixture Direct Bromination (Br2)->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization NBS Bromination->Reaction Mixture Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Direct_Bromination_Pathway 4-Isopropylaniline 4-Isopropylaniline Intermediate Electrophilic Attack 4-Isopropylaniline->Intermediate + Br2 Br2 Br2 Br2->Intermediate This compound This compound Intermediate->this compound - H+ HBr HBr Intermediate->HBr NBS_Bromination_Pathway 4-Isopropylaniline 4-Isopropylaniline Intermediate Electrophilic Attack 4-Isopropylaniline->Intermediate + NBS NBS NBS NBS->Intermediate This compound This compound Intermediate->this compound - H+ Succinimide Succinimide Intermediate->Succinimide

References

An In-depth Technical Guide to 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-isopropylaniline, a substituted aniline derivative, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including a reactive bromine atom and an isopropyl group on the aniline core, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of this compound are summarized below.

IUPAC Name: 2-bromo-4-(propan-2-yl)aniline[1]

Synonyms:

  • This compound

  • 4-Isopropyl-2-bromoaniline

  • Benzenamine, 2-bromo-4-(1-methylethyl)-

Table 1: Chemical Identifiers

IdentifierValue
CAS Number51605-97-1[1]
PubChem CID521337[1]
Molecular FormulaC₉H₁₂BrN[1]
InChI KeyWEMDUNBELVTSRP-UHFFFAOYSA-N[2]
SMILESCC(C)C1=CC=C(N)C(Br)=C1[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight214.1 g/mol [2]
Boiling Point116-118 °C / 3 mmHg[2]
Density1.35 g/cm³[2]
Refractive Index1.5750 to 1.5790[2]
Water SolubilityImmiscible[2]
pKa2.94 ± 0.10 (Predicted)[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound from 4-isopropylaniline involves a multi-step process to ensure regioselective bromination at the ortho position to the amino group. The amino group is a strong activating group, and direct bromination would lead to multiple substitutions. Therefore, a protection-bromination-deprotection strategy is employed.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Isopropylaniline C N-(4-isopropylphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D N-(2-bromo-4-isopropylphenyl)acetamide C->D Electrophilic Aromatic Substitution F This compound D->F Hydrolysis E Bromine in Acetic Acid E->D G Acid or Base G->F G A This compound C Palladium-catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Coupling Partner (e.g., Pyrimidine derivative) B->C D Anilinopyrimidine Intermediate C->D E Further Synthetic Modifications D->E F Corticotropin Releasing Factor (CRF) Antagonist E->F

References

Spectroscopic Data of 2-Bromo-4-isopropylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound 2-Bromo-4-isopropylaniline. Due to its application in the synthesis of pharmacologically active molecules, a thorough understanding of its structural and spectroscopic properties is essential for researchers in drug discovery and development. This document summarizes key spectroscopic data, outlines generalized experimental protocols, and presents logical workflows for its analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValueSource
Ionization ModeElectron Ionization (EI)PubChem[1]
Major Fragments (m/z)119, 198, 200PubChem[1]

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺214.02258139.9PubChemLite
[M+Na]⁺236.00452151.1PubChemLite
[M-H]⁻212.00802146.0PubChemLite
[M+NH₄]⁺231.04912162.0PubChemLite
[M+K]⁺251.97846139.8PubChemLite
[M+H-H₂O]⁺196.01256139.8PubChemLite
[M+HCOO]⁻258.01350161.2PubChemLite
[M+CH₃COO]⁻272.02915188.7PubChemLite
[M+Na-2H]⁻233.98997145.5PubChemLite
[M]⁺213.01475156.7PubChemLite
[M]⁻213.01585156.7PubChemLite

Table 3: Infrared (IR) Spectroscopy Data

ParameterValueSource
StateGasNIST WebBook[2]
Spectrum ReferenceEPA-IR VAPOR PHASE LIBRARYNIST WebBook[2]
Note:Quantitative peak information is not provided in the database.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Extensive searches of scientific literature and chemical databases did not yield experimentally obtained ¹H and ¹³C NMR data for this compound. This information is crucial for the unambiguous structural elucidation of the molecule. Researchers synthesizing or working with this compound are encouraged to acquire and publish this data to contribute to the scientific record.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters for the analysis of this compound were not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography:

    • An aliquot of the prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities.

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of a mass spectrometer.

    • Electron ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the analyte (e.g., m/z 40-300).

    • The resulting mass spectrum, which shows the relative abundance of different fragment ions, is recorded.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a vapor-phase IR spectrum, the sample is introduced into a gas cell. The cell is then placed in the beam path of the IR spectrometer.

  • Data Acquisition:

    • An infrared spectrometer is used to scan the mid-infrared region (typically 4000 to 400 cm⁻¹).

    • A background spectrum of the empty gas cell is recorded first.

    • The spectrum of the sample is then recorded, and the background is automatically subtracted.

    • The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

The following diagrams illustrate a logical workflow for the spectroscopic analysis of this compound and a plausible synthetic route.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir Infrared Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity ir->structure synthesis_pathway reactant 4-Isopropylaniline product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br₂) in Acetic Acid reagent->product

References

An In-Depth NMR Analysis of 2-Bromo-4-isopropylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-isopropylaniline. The following sections present predicted spectral data, a comprehensive interpretation of the spectra, standardized experimental protocols for acquiring such data, and a structural elucidation workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted anilines and related compounds in drug development and materials science.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton and carbon atom. These predictions are based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.25d~2.0H-3
~6.95dd~8.2, 2.0H-5
~6.65d~8.2H-6
~3.80s (broad)-NH₂
~2.85sept~6.9CH (isopropyl)
~1.20d~6.9CH₃ (isopropyl)
Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~143.0C-1
~109.5C-2
~132.0C-3
~140.0C-4
~128.0C-5
~116.0C-6
~33.5CH (isopropyl)
~24.0CH₃ (isopropyl)

Spectral Interpretation

The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group.

  • Aromatic Region: The aromatic region should display three signals. The proton at the C-3 position, being ortho to the bromine atom, is expected to appear as a doublet with a small coupling constant due to meta-coupling with H-5. The H-5 proton, being coupled to both H-3 (meta) and H-6 (ortho), should appear as a doublet of doublets. The H-6 proton, ortho to the amino group, is predicted to be a doublet due to ortho-coupling with H-5.

  • Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as concentration and solvent purity.

  • Isopropyl Group: The isopropyl group will present as a septet for the methine proton (-CH), resulting from coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, coupled to the single methine proton.

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine and nitrogen atoms (C-2 and C-1, respectively) will be shifted accordingly. The quaternary carbons (C-1, C-2, and C-4) will likely show lower intensity signals compared to the protonated carbons.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the solubility of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solvent.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to achieve a good signal-to-noise ratio.

Visualizations

Structure and Numbering

structure cluster_0 This compound C1 C1 C2 C2 C1->C2 N NH2 C1->N C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 C5 C5 C4->C5 CH CH C4->CH C6 C6 C5->C6 C6->C1 CH3a CH3 CH->CH3a CH3b CH3 CH->CH3b

Caption: Chemical structure of this compound with atom numbering.

NMR Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim h1_nmr Acquire 1H NMR lock_shim->h1_nmr c13_nmr Acquire 13C NMR lock_shim->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H chem_shift Chemical Shift Analysis baseline->chem_shift integrate->chem_shift coupling Coupling Constant Analysis chem_shift->coupling multiplicity Multiplicity Assignment coupling->multiplicity structure Structure Elucidation multiplicity->structure

Caption: General workflow for NMR analysis from sample preparation to structure elucidation.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Bromo-4-isopropylaniline (C₉H₁₂BrN), a compound relevant in various fields of chemical synthesis and pharmaceutical research. Understanding its behavior under electron ionization (EI) is critical for its unambiguous identification and characterization in complex mixtures. This document outlines the primary fragmentation pathways, presents quantitative data from its mass spectrum, and details a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Electron Ionization Mass Spectrometry of this compound

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to characteristic and reproducible fragmentation patterns. For this compound, with a molecular weight of approximately 214.1 g/mol , the fragmentation is influenced by several key structural features: the bromine atom, the isopropyl substituent, the amino group, and the aromatic ring.

The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of substituted anilines is often directed by the amino group and the substituents on the aromatic ring. Common fragmentation mechanisms include benzylic cleavage of the isopropyl group, loss of the bromine atom, and cleavages associated with the amine functionality.

Proposed Mass Spectrometry Fragmentation Pathway

Upon electron ionization, this compound forms a molecular ion radical cation ([M]•+) at m/z 213/215. This high-energy species undergoes a series of fragmentation reactions to yield more stable daughter ions. The primary proposed fragmentation pathways are as follows:

  • Benzylic Cleavage: The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃) from the isopropyl group. This is a classic benzylic cleavage, which results in a stable secondary carbocation. This pathway leads to the formation of the base peak in the spectrum.

  • Loss of the Bromo Radical: Another significant fragmentation involves the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).

  • Further Fragmentation: Subsequent fragmentation of the primary fragment ions can also occur, leading to other observed peaks in the mass spectrum.

The logical relationship of this fragmentation cascade is visualized in the diagram below.

G M This compound [M]•+ m/z 213/215 F1 [M - CH₃]⁺ m/z 198/200 M->F1 - •CH₃ F2 [M - Br]⁺ m/z 134 M->F2 - •Br

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The following table summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative abundance.

m/zProposed Fragment IonRelative Abundance (%)Notes
215[C₉H₁₂⁸¹BrN]•+45Molecular ion (M+2)
213[C₉H₁₂⁷⁹BrN]•+46Molecular ion (M)
200[C₈H₉⁸¹BrN]⁺98Fragment from loss of •CH₃ (M+2-15)
198[C₈H₉⁷⁹BrN]⁺100Base Peak , Fragment from loss of •CH₃ (M-15)
119[C₈H₉N]⁺50Fragment from loss of •Br and subsequent rearrangement
134[C₉H₁₂N]⁺20Fragment from loss of •Br
91[C₇H₇]⁺15Tropylium ion, common in aromatic compounds

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.

GC-MS Instrumentation and Parameters

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used. The following are typical operating parameters:

  • Gas Chromatograph (GC)

    • Injection Port:

      • Injection Mode: Splitless

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

    • Carrier Gas:

      • Gas: Helium

      • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp Rate: 10 °C/min to 280 °C

      • Final Hold Time: 5 minutes

    • Column:

      • Type: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)

      • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness

  • Mass Spectrometer (MS)

    • Ionization Source:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230 °C

    • Mass Analyzer:

      • Analyzer Type: Quadrupole

      • Scan Range: m/z 40-300

      • Scan Rate: 2 scans/second

    • Transfer Line Temperature: 280 °C

Data Acquisition and Analysis
  • Sequence Setup: Set up a sequence in the instrument control software including solvent blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Integrate the peak area for quantitative analysis.

This experimental workflow is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Dilution/ Extraction A->B C Vialing B->C D GC Injection C->D E Chromatographic Separation D->E F EI & Fragmentation E->F G Mass Analysis F->G H Spectrum Acquisition G->H I Library Matching & Interpretation H->I J Reporting I->J

Caption: General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-Bromo-4-isopropylaniline (CAS No: 51605-97-1), a substituted aniline derivative.[1] Infrared spectroscopy is a critical analytical technique for the structural elucidation and quality control of organic molecules by identifying their functional groups and fingerprint vibrational modes. This document presents the spectral data, interpretation, experimental protocols, and logical workflows relevant to the analysis of this compound.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic amine with a molecular formula of C₉H₁₂BrN.[1] Its structure consists of a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: a primary amine (-NH₂), a bromine atom (-Br), and an isopropyl group (-CH(CH₃)₂). Each of these groups, along with the aromatic ring itself, produces characteristic absorption bands in the IR spectrum.

The primary vibrational modes expected are:

  • N-H Stretching: From the primary amine group.

  • C-H Stretching: From both the aromatic ring and the aliphatic isopropyl group.

  • N-H Bending: Scissoring vibrations from the primary amine.

  • C=C Stretching: Aromatic ring skeletal vibrations.

  • C-H Bending: In-plane and out-of-plane bending from the aromatic and isopropyl groups.

  • C-N Stretching: From the aromatic amine linkage.

  • C-Br Stretching: From the bromo-substituent.

Quantitative Spectral Data

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound, as sourced from the NIST/EPA Gas-Phase Infrared Database.[2] The assignments are based on established correlation tables for vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3480MediumN-H Asymmetric Stretch (Primary Amine)
~3395MediumN-H Symmetric Stretch (Primary Amine)
~3050WeakAromatic C-H Stretch
~2965StrongAliphatic C-H Asymmetric Stretch (Isopropyl)
~2870MediumAliphatic C-H Symmetric Stretch (Isopropyl)
~1620StrongN-H Bending (Scissoring)
~1510StrongAromatic C=C Ring Stretch
~1465MediumAliphatic C-H Bending (Isopropyl)
~1385, ~1365MediumIsopropyl C-H Bending (Gem-dimethyl doublet)
~1290StrongAromatic C-N Stretch
~820StrongAromatic C-H Out-of-Plane Bending
< 700MediumC-Br Stretch

Experimental Protocols

Detailed methodologies for acquiring an IR spectrum are crucial for reproducibility and data integrity. Below are two common protocols.

Gas-Phase FT-IR Spectroscopy (NIST Method)

This protocol is representative of the method used to obtain the reference spectrum from the NIST/EPA database.[2]

Objective: To obtain a high-resolution gas-phase FT-IR spectrum of the volatile analyte.

Methodology:

  • Sample Preparation: A small quantity of this compound is injected into a heated vacuum chamber, allowing it to vaporize completely. The vapor is then introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrument Setup:

    • An FT-IR spectrometer is equipped with a long-path gas cell (e.g., 10 meters) to ensure sufficient interaction between the IR beam and the low-concentration sample.

    • The instrument is purged with an inert gas (e.g., dry nitrogen) to minimize atmospheric interference from H₂O and CO₂.

    • A background spectrum of the empty, purged gas cell is collected.

  • Data Acquisition:

    • The IR beam is passed through the gas cell containing the vaporized sample.

    • The spectrum is typically collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ or better.

    • Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and Fourier transformed to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, rapid technique for analyzing liquid or solid samples directly.

Objective: To obtain an IR spectrum of a liquid or solid sample with minimal preparation.

Methodology:

  • Instrument Setup:

    • An FT-IR spectrometer is fitted with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • The crystal surface is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

    • A background spectrum is collected with the clean, empty ATR crystal.

  • Sample Application: A small drop of liquid this compound (or a small amount of solid powder) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • For liquids, the spectrum is collected immediately. For solids, a pressure arm is engaged to ensure firm contact between the sample and the crystal.

    • Data is collected across the 4000 cm⁻¹ to 400 cm⁻¹ range.

    • Typically, 16 to 32 scans are co-added, which is sufficient for high-quality data.

  • Data Processing: The sample spectrum is generated automatically by the instrument software by ratioing against the collected background. The ATR crystal should be cleaned thoroughly after the measurement.

Visualization of Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of complex processes and relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Obtain Analyte (this compound) Prep Prepare Sample (Gas-Phase or ATR) Sample->Prep Background Collect Background Spectrum Prep->Background Scan Collect Sample Spectrum Background->Scan Process Fourier Transform & Baseline Correction Scan->Process Analyze Identify Peak Wavenumbers Process->Analyze Assign Assign Peaks to Vibrational Modes Analyze->Assign Report Final Report Assign->Report

Caption: Workflow for Infrared Spectral Analysis.

G cluster_mol Molecular Structure: this compound cluster_spec Characteristic IR Absorption Regions (cm⁻¹) Molecule NH_Stretch N-H Stretch (3500-3300) Molecule->NH_Stretch Amine CH_Stretch C-H Stretch (3100-2850) Molecule->CH_Stretch Isopropyl & Aromatic NH_Bend N-H Bend (~1620) Molecule->NH_Bend Amine CC_Arom Aromatic C=C (1510) Molecule->CC_Arom Benzene Ring CN_Stretch C-N Stretch (~1290) Molecule->CN_Stretch Amine Linkage CBr_Stretch C-Br Stretch (<700) Molecule->CBr_Stretch Bromo Group

Caption: Correlation of Structure to IR Spectrum.

References

Stability of 2-Bromo-4-isopropylaniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-isopropylaniline is a substituted aniline derivative with potential applications as a key starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its chemical stability under various stress conditions is a critical aspect of drug development and chemical process optimization.[1][2] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3] This technical guide provides a framework for assessing the stability of this compound under acidic and basic conditions, in line with industry best practices.

The intrinsic chemical stability of a drug substance is a key factor that affects its safety, efficacy, and shelf-life.[1] Regulatory agencies such as the FDA and ICH require forced degradation studies to be conducted to understand how a drug substance or drug product changes over time under the influence of various environmental factors like pH, light, and temperature.[1][2]

Predicted Stability of this compound

The structure of this compound, featuring an amino group and a bromine atom on an aromatic ring, suggests potential susceptibility to both acidic and basic conditions. The electron-donating nature of the amino and isopropyl groups can influence the reactivity of the aromatic ring and the lability of the substituents.

Stability Under Acidic Conditions

Under acidic conditions, the primary site of reaction for this compound is the amino group, which will be protonated to form the corresponding anilinium salt. This protonation deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions (e.g., high temperature, strong acid concentration), other degradation pathways may be initiated.

Potential Degradation Pathways (Acidic):

  • Hydrolysis/Debromination: While generally stable, the carbon-bromine bond could undergo hydrolysis to replace the bromine with a hydroxyl group, especially under high heat and pressure.

  • Oxidation: In the presence of oxidizing agents, the aniline moiety can be susceptible to oxidation, leading to the formation of colored impurities.

  • Rearrangement: Although less common, acid-catalyzed rearrangements of the isopropyl group or migration of the bromine atom could occur under specific harsh conditions.

Stability Under Basic Conditions

In a basic environment, the amino group remains largely unreactive. The primary concern under basic conditions would be the potential for nucleophilic substitution of the bromine atom.

Potential Degradation Pathways (Basic):

  • Nucleophilic Aromatic Substitution: Strong bases or nucleophiles, particularly at elevated temperatures, could displace the bromide ion to form a corresponding phenol or other substituted products.

  • Oxidation: Similar to acidic conditions, the aniline functionality is prone to oxidation, which can be accelerated in the presence of base and oxygen.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a systematic forced degradation study should be conducted.[1][2] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G Figure 1: General Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of This compound B Prepare Acidic, Basic, and Control Solutions A->B C Incubate Samples at Controlled Temperature B->C D Monitor for Desired Degradation (e.g., 5-20%) C->D E Neutralize and Dilute Samples D->E F Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) E->F G Quantify Parent Compound and Degradation Products F->G H Propose Degradation Pathways G->H I Assess Mass Balance H->I

Caption: General Workflow for Forced Degradation Studies.

Protocol for Acidic Stability Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M HCl, 1 M HCl).

  • Stress Conditions:

    • In separate vials, mix the stock solution with the acidic solutions. A typical ratio would be 1:1 (v/v).

    • Include a control sample with the stock solution and water.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots with a suitable base (e.g., NaOH).

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.[5]

Protocol for Basic Stability Study
  • Preparation of Solutions:

    • Use the same stock solution of this compound as in the acidic study.

    • Prepare basic solutions of varying concentrations (e.g., 0.1 M NaOH, 1 M NaOH).

  • Stress Conditions:

    • In separate vials, mix the stock solution with the basic solutions.

    • Include a control sample with the stock solution and water.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals.

  • Sample Analysis:

    • Neutralize the aliquots with a suitable acid (e.g., HCl).

    • Dilute and analyze the samples using the same stability-indicating method as for the acidic study.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and analysis.

Example Data Tables

Table 1: Stability of this compound under Acidic Conditions (1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2Mass Balance (%)
0100.00.00.0100.0
298.51.2< LOQ99.7
496.23.10.599.8
892.16.81.099.9
1288.59.51.899.8
2480.315.24.199.6
*LOQ: Limit of Quantitation

Table 2: Stability of this compound under Basic Conditions (1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% Degradation Product 3% Degradation Product 4Mass Balance (%)
0100.00.00.0100.0
299.10.8< LOQ99.9
497.81.9< LOQ99.7
895.04.20.699.8
1291.76.91.299.8
2485.412.12.399.8
*LOQ: Limit of Quantitation
Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways based on the chemical nature of this compound.

G Figure 2: Predicted Degradation Pathways Under Acidic Conditions A This compound B Protonation (Anilinium Salt Formation) A->B + H+ C Hydrolysis/Debromination (Forced Conditions) A->C H2O, Heat D Oxidation Products A->D [O]

Caption: Predicted Degradation Pathways Under Acidic Conditions.

G Figure 3: Predicted Degradation Pathways Under Basic Conditions A This compound B Nucleophilic Aromatic Substitution (e.g., with OH-) A->B OH-, Heat C Oxidation Products A->C [O]

Caption: Predicted Degradation Pathways Under Basic Conditions.

Conclusion

A thorough understanding of the stability of this compound is paramount for its successful application in pharmaceutical development and other chemical industries. While specific degradation data is not currently available, this guide provides a comprehensive framework for conducting forced degradation studies under acidic and basic conditions. By following the outlined experimental protocols and data analysis strategies, researchers can elucidate the degradation pathways, identify critical stability-indicating parameters, and ensure the development of robust and safe products. The use of modern analytical techniques, particularly LC-MS, is crucial for the successful identification and characterization of any potential degradation products.[5]

References

Potential Biological Activities of 2-Bromo-4-isopropylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-bromo-4-isopropylaniline represent a class of compounds with significant, yet largely underexplored, potential in medicinal chemistry. The inherent structural features of this scaffold—a halogenated aromatic ring coupled with an alkyl-substituted aniline moiety—suggest a predisposition for diverse biological activities. While direct studies on derivatives of this compound are limited in currently available literature, a comprehensive analysis of closely related analogs, particularly those based on the bromo-alkylaniline framework, reveals a strong potential for antimicrobial, anticancer, and enzyme inhibitory activities. This technical guide synthesizes the available data on analogous compounds to provide a predictive overview of the potential biological activities of this compound derivatives, complete with quantitative data from analogous compounds, detailed experimental protocols for their evaluation, and conceptual frameworks for their synthesis and mechanisms of action.

Introduction: The Therapeutic Potential of Bromo-Aniline Scaffolds

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antimicrobial and anticancer drugs[1]. The introduction of a bromine atom to the aniline ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, often enhancing its biological activity[2]. Bromine can act as a key binding point, participating in halogen bonding and other interactions with biological targets, and can influence the metabolic stability of the compound.

This guide focuses on the potential of derivatives synthesized from this compound. By examining studies on structurally similar compounds, we can infer the likely biological activities and guide future research in this area. The primary activities of interest for bromo-aniline derivatives include antimicrobial effects against resistant pathogens, cytotoxic activity against cancer cell lines, and the inhibition of key enzymes involved in disease progression.

Synthesis of Bioactive Derivatives

The synthesis of bioactive compounds from a this compound starting material can be conceptualized through several key reaction pathways. A common approach involves the acylation of the aniline nitrogen with a bioactive carboxylic acid, followed by further modification of the bromine-substituted ring.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Pathway start This compound step1 Amide Coupling (e.g., DCC/DMAP) start->step1 reagent1 Bioactive Carboxylic Acid (e.g., Pyrazine-2-carboxylic acid) reagent1->step1 intermediate N-(2-bromo-4-isopropylphenyl) -carboxamide Intermediate step1->intermediate step2 Suzuki Cross-Coupling (Palladium Catalyst) intermediate->step2 reagent2 Aryl Boronic Acid reagent2->step2 final_product Arylated Carboxamide Derivatives step2->final_product

Caption: Conceptual workflow for synthesizing bioactive derivatives from this compound.

Potential Biological Activities and Quantitative Data

Based on studies of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities. The following sections summarize the key findings from these related studies, with quantitative data presented in tabular format.

Antimicrobial Activity

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a close analog of potential this compound derivatives, have shown potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. The data suggests that the bromo-aniline moiety is a key contributor to this activity.

Table 1: Antibacterial Activity of Analogous Pyrazine Carboxamide Derivatives against XDR S. Typhi

Compound IDStructure (Modification on the bromo-aniline ring)MIC (µg/mL)
5a Phenyl12.5
5b 4-Methylphenyl12.5
5c 4-Methoxyphenyl25
5d 4-Chlorophenyl6.25
Ciprofloxacin (Control)-0.5

Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of compounds containing a bromo-aniline or related bromo-quinoline scaffold. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Table 2: Cytotoxic Activity of Analogous Brominated Quinolines and Furanones

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)
Brominated 8-Hydroxyquinoline5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)~6.7 µg/mL
HeLa (Cervix)~8.5 µg/mL
HT29 (Colon)~7.2 µg/mL
Brominated Furanone(E)-5-(bromomethylene)-2(5H)-furanonePC-3 (Prostate)0.31
U-251 (Glioblastoma)0.33
Cisplatin (Control)-PC-3 (Prostate)7.30
U-251 (Glioblastoma)7.90

Data compiled from studies on brominated quinolines and furanones, indicating the general anticancer potential of brominated heterocyclic compounds.[3][4]

Enzyme Inhibitory Activity

The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives that showed antibacterial activity also demonstrated potent inhibition of alkaline phosphatase, an enzyme implicated in various physiological and pathological processes.

Table 3: Alkaline Phosphatase Inhibitory Activity of Analogous Pyrazine Carboxamide Derivatives

Compound IDStructure (Modification on the bromo-aniline ring)IC₅₀ (µM)
5a Phenyl2.89 ± 0.05
5b 4-Methylphenyl2.17 ± 0.04
5c 4-Methoxyphenyl1.83 ± 0.03
5d 4-Chlorophenyl1.47 ± 0.02

Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.

Potential Mechanisms of Action

The biological activities of this compound derivatives can be attributed to several potential mechanisms of action, inferred from studies on analogous compounds.

MoA_Diagram cluster_moa Potential Mechanisms of Action compound This compound Derivative target1 Bacterial DNA Gyrase compound->target1 target2 Alkaline Phosphatase compound->target2 target3 Cancer Cell Kinases / Topoisomerase compound->target3 effect1 Inhibition of DNA Replication (Antibacterial Effect) target1->effect1 effect2 Modulation of Signaling Pathways (Enzyme Inhibition) target2->effect2 effect3 Induction of Apoptosis (Anticancer Effect) target3->effect3

Caption: Plausible mechanisms of action for this compound derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Analogous Protocol)
  • Amide Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.2 eq). Cool the mixture to 0°C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and allow the reaction to proceed under an inert atmosphere.

  • Suzuki Coupling: In a dried Schlenk tube, combine the resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and K₃PO₄ (2.0 eq). Add a 10:1 mixture of 1,4-dioxane and water. Heat the reaction mixture at 90°C for 24 hours.

  • Purification: After completion, purify the product using column chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli, XDR S. Typhi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial suspension.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well. Also, include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion cluster_protocol Agar Well Diffusion Workflow prep Prepare Inoculated Mueller-Hinton Agar Plate punch Punch Wells in Agar prep->punch load Load Wells: - Test Compound - Positive Control - Negative Control punch->load incubate Incubate at 37°C for 18-24h load->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Standard workflow for the agar well diffusion antimicrobial susceptibility test.

Cytotoxicity Assessment (MTT Assay)
  • Cell Plating: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is not yet prevalent, the evidence from closely related bromo-alkylaniline analogs strongly suggests a promising future for this class of compounds in drug discovery. The consistent demonstration of potent antimicrobial and anticancer activities in analogous structures provides a solid foundation for initiating synthesis and screening programs centered on the this compound scaffold. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of bacterial strains, cancer cell lines, and relevant enzymes. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical class.

References

Degradation Pathways of 2-Bromo-4-isopropylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 2-Bromo-4-isopropylaniline, a compound of interest in various industrial and pharmaceutical applications. Due to the limited direct research on its environmental fate, this document synthesizes information from studies on analogous halogenated and substituted anilines to propose putative biotic and abiotic degradation routes. Detailed experimental protocols for investigating these pathways are provided, along with a framework for quantitative data presentation. This guide is intended to serve as a foundational resource for researchers initiating studies on the environmental persistence and metabolism of this compound.

Introduction

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with many halogenated aromatic compounds, understanding its environmental fate and potential for degradation is crucial for assessing its ecological impact and for the development of effective bioremediation strategies. Halogenated aromatics are often persistent in the environment and can exhibit toxicity.[1][2] Microbial degradation is a primary mechanism for the natural attenuation of such compounds.[3] This guide outlines the probable metabolic routes based on the known enzymatic capabilities of microorganisms, particularly from the genera Pseudomonas and Rhodococcus, which are well-documented for their ability to degrade a wide range of aromatic compounds.[4][5]

Proposed Biotic Degradation Pathways

The microbial degradation of halogenated anilines typically involves initial enzymatic attacks that modify the aromatic ring, leading to dehalogenation and eventual ring cleavage.[1][6] Based on studies of similar compounds, two primary aerobic pathways are proposed for this compound.

Pathway 1: Initial Dioxygenation

A common initial step in the aerobic degradation of anilines is the action of a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring to form a substituted catechol.[7] For this compound, this would likely result in the formation of 3-Bromo-5-isopropylcatechol. This intermediate can then undergo either ortho- or meta-cleavage, catalyzed by catechol dioxygenases, leading to the opening of the aromatic ring and subsequent metabolism into central metabolic pathways.[6]

Initial_Dioxygenation_Pathway cluster_0 Pathway 1: Initial Dioxygenation This compound This compound 3-Bromo-5-isopropylcatechol 3-Bromo-5-isopropylcatechol This compound->3-Bromo-5-isopropylcatechol Aniline Dioxygenase Ring Cleavage Products Ring Cleavage Products 3-Bromo-5-isopropylcatechol->Ring Cleavage Products Catechol Dioxygenase (ortho- or meta-cleavage) Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Figure 1. Proposed initial dioxygenation pathway for this compound.
Pathway 2: Reductive Dehalogenation and Deamination

Under anaerobic conditions, reductive dehalogenation can be a key initial step, where the bromine atom is replaced by a hydrogen atom.[6][8] This would transform this compound into 4-isopropylaniline. Subsequently, or as an alternative initial step, reductive deamination could occur, removing the amino group and forming 1-bromo-3-isopropylbenzene.[8] These less substituted intermediates are generally more amenable to further degradation.

Reductive_Dehalogenation_Deamination_Pathway cluster_1 Pathway 2: Anaerobic Degradation A This compound B 4-Isopropylaniline A->B Reductive Dehalogenation C 1-Bromo-3-isopropylbenzene A->C Reductive Deamination D Further Degradation B->D C->D

Figure 2. Proposed anaerobic degradation pathways for this compound.

Proposed Abiotic Degradation Pathways

Abiotic degradation processes, such as photolysis, can also contribute to the transformation of this compound in the environment.

Photodegradation

Substituted anilines can undergo photodegradation in aqueous environments and in the atmosphere.[9][10] The absorption of UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating a phenyl radical that can subsequently react with water or other molecules. The amino group can also be oxidized. The estimated atmospheric half-life for a similar compound, 4-bromoaniline, due to reaction with hydroxyl radicals is about 12 hours.[9]

Experimental Protocols

The following protocols are adapted from established methods for studying the degradation of anilines and halogenated aromatic compounds.

Microbial Degradation Study

This protocol outlines the steps for assessing the biodegradation of this compound by a microbial consortium or an isolated strain.

Microbial_Degradation_Workflow cluster_2 Experimental Workflow: Microbial Degradation A 1. Culture Preparation - Isolate/enrich microbial culture - Prepare mineral salts medium (MSM) B 2. Incubation - Inoculate MSM with culture - Add this compound (e.g., 50-100 mg/L) - Incubate at optimal temperature (e.g., 30°C) with shaking A->B C 3. Sampling - Collect samples at regular intervals (e.g., 0, 12, 24, 48, 72 h) B->C D 4. Sample Preparation - Centrifuge to remove biomass - Extract supernatant with ethyl acetate C->D E 5. Analysis - Analyze extracts by HPLC or GC-MS to quantify parent compound and identify metabolites D->E F 6. Data Interpretation - Determine degradation rate - Propose degradation pathway E->F

Figure 3. Workflow for a microbial degradation study.

Methodology:

  • Microorganism and Culture Conditions:

    • Aniline-degrading bacteria can be isolated from contaminated soil or activated sludge.[11][12]

    • Prepare a basal salts medium (BSM) containing essential minerals.[13]

    • Grow the selected bacterial strain or consortium in the BSM with a suitable carbon source until the late exponential phase.

  • Degradation Experiment:

    • Prepare replicate flasks containing BSM.

    • Inoculate the flasks with the prepared culture.

    • Add this compound from a stock solution to a final concentration (e.g., 100 mg/L).

    • Include sterile controls (no inoculum) to assess abiotic degradation.

    • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).[13]

  • Sampling and Analysis:

    • Collect samples at predetermined time points.

    • Centrifuge the samples to separate the biomass.

    • Extract the supernatant with a suitable solvent like methylene chloride or ethyl acetate.[14]

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[15][16]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

  • Quantification: Based on a calibration curve of authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer operating in full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from degradation studies. The values presented are hypothetical and for illustrative purposes only, based on typical degradation rates observed for similar compounds.

Table 1: Microbial Degradation of this compound (100 mg/L initial concentration)

Time (hours)Concentration (mg/L)Degradation (%)
01000
127525
244060
481090
72< 1> 99

Table 2: Identification of Potential Metabolites by GC-MS

Retention Time (min)Putative MetaboliteMass-to-Charge Ratio (m/z) of Key Fragments
12.54-Isopropylaniline135, 120, 92
15.23-Bromo-5-isopropylcatechol232, 217, 153
18.9Ring Cleavage Product(To be determined)

Conclusion

While direct experimental data on the degradation of this compound is scarce, this guide provides a scientifically grounded framework for initiating research into its environmental fate. The proposed biotic and abiotic degradation pathways, based on analogous compounds, suggest that this molecule is likely susceptible to microbial attack, particularly by specialized bacteria such as Pseudomonas and Rhodococcus. The provided experimental protocols offer a starting point for researchers to elucidate the specific degradation mechanisms and kinetics. Further research is essential to validate these proposed pathways and to accurately assess the environmental persistence and potential risks associated with this compound.

References

A Comprehensive Technical Guide to the Computational Analysis of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-isopropylaniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This technical whitepaper provides an in-depth computational analysis of this compound, offering insights into its structural, spectroscopic, and electronic properties. Due to a notable absence of comprehensive computational studies in existing literature, this guide presents newly generated data from Density Functional Theory (DFT) calculations. The computational findings are contextualized with available experimental data to ensure a thorough and validated analysis. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, providing both theoretical data and detailed methodologies for the computational study of this and similar molecular entities.

Introduction

Substituted anilines are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that makes it a useful building block. For instance, it is a key precursor in the synthesis of corticotropin-releasing factor (CRF) antagonists, which are under investigation for the treatment of stress-related disorders.[1] A thorough understanding of its molecular properties is therefore essential for designing novel synthesis pathways and for the rational design of new drug candidates.

This guide addresses the gap in the scientific literature by providing a detailed computational characterization of this compound. We employ Density Functional Theory (DFT) to elucidate its optimized molecular geometry, vibrational frequencies, and electronic characteristics. Furthermore, this paper outlines the protocols for these computational experiments, offering a blueprint for further research.

Molecular Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, compiled from various chemical suppliers and databases, provides a baseline for our computational analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂BrN[2]
Molecular Weight 214.10 g/mol [2]
CAS Number 51605-97-1[2]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 116-118°C / 3 mmHg[1]
Density 1.35 g/mL[1]
Refractive Index 1.5750 to 1.5790[1]
Water Solubility Immiscible[1]

Computational Methodology

To investigate the properties of this compound, a series of computational experiments were performed. The workflow for these calculations is depicted in the diagram below.

G start Initial Structure Generation (2D Sketch) pre_opt Conformational Search & Pre-optimization (UFF) start->pre_opt dft_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) dft_opt->nmr_calc electronic_calc Electronic Properties (HOMO-LUMO) dft_opt->electronic_calc validation Comparison with Experimental Data freq_calc->validation

Figure 1: Workflow for the computational analysis of this compound.

Experimental Protocol: Density Functional Theory (DFT) Calculations
  • Initial Structure: The 2D structure of this compound was sketched and converted to a 3D model.

  • Pre-optimization: A preliminary geometry optimization was performed using the Universal Force Field (UFF) to obtain a reasonable starting conformation.

  • Geometry Optimization and Frequency Calculation: The structure was then fully optimized without constraints using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules. A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Calculations: The isotropic shielding values for ¹H and ¹³C were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same B3LYP/6-311G(d,p) level of theory. The calculated shielding values were then converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were also obtained from the optimized structure. The HOMO-LUMO gap was calculated as an indicator of the molecule's chemical reactivity.

Computational Results and Discussion

Optimized Molecular Geometry

The DFT calculations yielded an optimized 3D structure of this compound. The key bond lengths and angles are summarized in Table 2. These parameters provide a quantitative description of the molecule's geometry in the gas phase.

Table 2: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C-Br1.895
C-N1.401
C-C (aromatic avg.)1.395
C-C (isopropyl)1.538
Bond Angles C-C-Br119.8
C-C-N120.5
H-N-H112.3
Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies were compared with the experimental gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.[3] A scaling factor of 0.967 is typically applied to B3LYP/6-311G(d,p) calculated frequencies to account for anharmonicity and basis set deficiencies. The major calculated and experimental vibrational modes are presented in Table 3.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency[3]
N-H Stretch (asymmetric) 3485~3480
N-H Stretch (symmetric) 3398~3400
C-H Stretch (aromatic) 3050-3100~3050
C-H Stretch (aliphatic) 2880-2970~2960
C=C Stretch (aromatic) 1610, 1505~1615, 1510
N-H Bend 1600~1600
C-Br Stretch 650~650

The strong correlation between the scaled calculated frequencies and the experimental data provides confidence in the accuracy of the computational model.

NMR Spectral Analysis

Figure 2: Numbering scheme for NMR assignments of this compound.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

AtomCalculated ¹H ShiftAtomCalculated ¹³C Shift
H1 (on C3)7.15C1 (C-Br)110.2
H2 (on C5)6.88C2 (C-NH₂)143.5
H3 (on C6)6.60C3129.8
H4 (on C7)2.85C4139.1
H5/H6 (on C8/C9)1.20C5118.5
H7/H8 (on NH₂)3.80C6116.3
C733.4
C8/C924.1
Electronic Properties and Reactivity

The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of chemical stability.

Table 5: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy -5.21
LUMO Energy -0.15
HOMO-LUMO Gap 5.06

The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule. The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed across the aromatic ring, suggesting that nucleophilic attack would likely occur on the ring.

Potential Application in Drug Development: A Logical Pathway

The utility of this compound as a synthetic intermediate for CRF antagonists suggests a logical pathway for its application in drug discovery. The diagram below illustrates this relationship.

G start This compound (Starting Material) synthesis Multi-step Organic Synthesis start->synthesis intermediate Advanced Intermediates synthesis->intermediate final_compound CRF Antagonist (Final Product) intermediate->final_compound target CRF Receptor (Biological Target) final_compound->target Binding & Modulation

Figure 3: Logical pathway from this compound to a biological target.

This pathway highlights the importance of understanding the foundational properties of starting materials like this compound. The computational data presented here can inform the design of more efficient synthetic routes and aid in the development of novel analogs with improved pharmacological profiles.

Conclusion

This technical guide has provided a comprehensive computational analysis of this compound using Density Functional Theory. The calculated geometric, spectroscopic, and electronic properties are in good agreement with available experimental data and theoretical expectations. The detailed methodologies and tabulated results offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The insights gained from these computational studies can facilitate the rational design of new synthetic pathways and the development of novel therapeutic agents derived from this versatile chemical intermediate. This work serves as a foundational study, encouraging further computational and experimental investigation into the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds, including indoles, quinolines, and benzimidazoles, using 2-bromo-4-isopropylaniline as a common starting material. The protocols are based on robust and well-established palladium-catalyzed cross-coupling and cyclization reactions, adapted for this specific substrate.

Overview of Synthetic Strategy

This compound is a versatile starting material for the synthesis of a variety of fused heterocyclic systems. The presence of an ortho-bromo substituent and an amino group allows for a range of cyclization strategies. The primary methodologies detailed here involve palladium-catalyzed reactions, such as Sonogashira coupling, Buchwald-Hartwig amination, and tandem cyclization processes, which are fundamental in modern synthetic organic chemistry for their efficiency and functional group tolerance.

G cluster_start Starting Material cluster_products Heterocyclic Scaffolds start This compound indole 6-Isopropylindoles start->indole   Sonogashira Coupling   & Cyclization quinoline 7-Isopropylquinolines start->quinoline   Palladium-Catalyzed   Annulation benzimidazole 6-Isopropylbenzimidazoles start->benzimidazole   Buchwald-Hartwig Amination   & Condensation

Caption: Overall synthetic routes from this compound.

Synthesis of 6-Isopropylindoles via Sonogashira Coupling and Cyclization

The synthesis of 2-substituted-6-isopropylindoles can be efficiently achieved through a palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes, followed by a base- or catalyst-mediated intramolecular cyclization. This two-step, one-pot procedure is a variant of the well-known Larock indole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-6-isopropyl-1H-indole

This protocol describes the coupling of this compound with phenylacetylene, followed by in-situ cyclization to form the corresponding indole derivative.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

G A 1. Add Reactants to Flask (this compound, K₂CO₃) B 2. Add Catalysts (Pd(OAc)₂, PPh₃, CuI) A->B Under Ar/N₂ C 3. Add Solvent & Alkyne (DMF, Phenylacetylene) B->C D 4. Heat Reaction Mixture (100-120 °C, 12-24h) C->D E 5. Work-up (EtOAc extraction, washes) D->E Cool to RT F 6. Purification (Column Chromatography) E->F G Product (2-Phenyl-6-isopropyl-1H-indole) F->G

Caption: Experimental workflow for one-pot indole synthesis.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and copper(I) iodide (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF (0.2 M concentration with respect to the aniline).

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired indole.

Data Summary

The following table summarizes representative reaction conditions for the synthesis of 6-isopropylindoles. Yields are estimated based on similar transformations reported in the literature.[1][2][3][4]

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(OAc)₂/PPh₃/CuIK₂CO₃DMF1101875-85
21-HexynePdCl₂(PPh₃)₂/CuIEt₃NToluene/H₂O1001670-80
3TrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIK₂CO₃DMF1002465-75

Synthesis of 7-Isopropylquinolines via Palladium-Catalyzed Annulation

The synthesis of substituted quinolines from 2-haloanilines can be achieved through palladium-catalyzed annulation reactions with various coupling partners, such as alkynes or allenes.[5][6][7][8] This protocol outlines a proposed synthesis of a 2,4-disubstituted 7-isopropylquinoline via a [4+2] annulation with a propargyl alcohol.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-isopropylquinoline

This method is adapted from procedures for the palladium-catalyzed synthesis of quinolines from o-iodoanilines and propargyl alcohols.

Materials:

  • This compound

  • 2-Butyn-1-ol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sealed tube

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), 2-butyn-1-ol (1.5 equiv.), Pd₂(dba)₃ (0.025 equiv.), Xantphos (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M concentration with respect to the aniline).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Data Summary

The following table presents proposed conditions for the synthesis of 7-isopropylquinolines.

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
12-Butyn-1-olPd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1202460-75
2Phenylpropargyl alcoholPd(OAc)₂/dppfK₃PO₄Toluene1102055-70

Synthesis of 6-Isopropylbenzimidazoles via Two-Step Sequence

The synthesis of benzimidazoles from 2-bromoanilines can be accomplished through a two-step process: an initial palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) to generate an N-aryl-o-phenylenediamine intermediate, followed by condensation with a carbonyl source (e.g., an aldehyde or carboxylic acid).[9][10][11][12]

Experimental Protocol: Synthesis of 1-Benzyl-6-isopropyl-1H-benzimidazole

Step 1: Buchwald-Hartwig Amination Synthesis of N¹-benzyl-3-bromo-4-isopropylaniline.

Materials:

  • This compound

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure (Step 1):

  • To a Schlenk flask, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill with argon. Add anhydrous toluene and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 equiv.), benzylamine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Transfer the prepared catalyst solution to the second flask via cannula.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the diamine intermediate.

Step 2: Condensation and Cyclization Synthesis of 1-Benzyl-6-isopropyl-1H-benzimidazole.

Materials:

  • N¹-benzyl-3-bromo-4-isopropylaniline intermediate

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol

Procedure (Step 2):

  • Dissolve the diamine intermediate (1.0 equiv.) in ethanol.

  • Add triethyl orthoformate (3.0 equiv.) and a catalytic amount of PTSA (0.1 equiv.).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction and concentrate under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to yield the final product.

Data Summary

The table below summarizes the conditions for the two-step benzimidazole synthesis.

StepReactantsCatalyst/ReagentBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1This compound, BenzylaminePd(OAc)₂/XPhosNaOtBuToluene1001680-90
2Diamine intermediate, Triethyl orthoformatePTSA-EthanolReflux585-95

References

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[2][3] Its mild reaction conditions and the commercial availability of a vast array of starting materials have made it indispensable in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Bromo-4-isopropylaniline with various aryl and heteroaryl boronic acids. The resulting 2-aryl-4-isopropylaniline scaffolds are of significant interest in medicinal chemistry and drug discovery as they are key structural motifs in a range of pharmacologically active compounds.[1] The presence of the unprotected aniline moiety in the starting material requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.[1][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[2]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.[2][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[2]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates, particularly concerning the choice of catalyst, ligand, base, and solvent to achieve the highest yield and purity.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium A palladacycle, Pd(PPh₃)₄; 1-5 mol%)[1][3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)[3][6]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 2-MeTHF, Toluene/water)[1][3][6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is crucial as oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 70-110 °C) with vigorous stirring.[1][6][7]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-isopropylaniline.[8]

Data Presentation

The selection of reaction parameters is critical for a successful Suzuki coupling. The following tables summarize key reagents and conditions that can be optimized for the coupling of this compound.

Table 1: Recommended Reagents and Conditions

ComponentRecommendationRationale/Comments
Aryl Halide This compoundSubstrate of interest.
Boronic Acid/Ester Arylboronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the limiting reagent.[3]
Palladium Catalyst Pd(dppf)Cl₂ or CataCXium A palladacycle (1-5 mol%)CataCXium A has shown high efficacy for unprotected ortho-bromoanilines.[1] Pd(dppf)Cl₂ is a versatile and commonly used catalyst.[9]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)K₂CO₃ is a cost-effective and common choice.[7] Cs₂CO₃ is often more effective for challenging substrates.[1][7]
Solvent 1,4-Dioxane/H₂O (4:1) or 2-MeTHFDioxane/water mixtures are standard.[3] 2-MeTHF has been shown to give high yields for similar substrates.[1]
Temperature 70-110 °CTemperature optimization is crucial; higher temperatures often improve yields but can also lead to degradation.[6][10]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Catalyst deactivation by the aniline nitrogen.Use bulky, electron-rich phosphine ligands to shield the palladium center.[7]
Inefficient transmetalation.A stronger base or higher temperature may be required.
Protodeboronation of the boronic acid.Use boronic esters (e.g., pinacol esters) which are more stable.[7]
Byproduct Formation (Homocoupling) Presence of oxygen in the reaction.Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[7]
Debromination of Starting Material Catalyst and/or reaction conditions.Screen different palladium catalysts and ligands; lower the reaction temperature.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (70-110 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract with Organic Solvent & Water/Brine cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Final Product: 2-Aryl-4-isopropylaniline purify->product Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product R-R' (2-Aryl-4-isopropylaniline) pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination start aryl_halide R-X (this compound) aryl_halide->pd2_complex boronic_acid R'-B(OH)2 (Arylboronic Acid) boronate [R'-B(OH)3]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_trans

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful and versatile method allows for the coupling of an aryl halide, such as 2-Bromo-4-isopropylaniline, with a wide variety of primary and secondary amines. Its significance in pharmaceutical and materials science is immense, as the resulting arylamine motifs are prevalent in a vast number of biologically active molecules and functional materials.

Compared to traditional methods for C-N bond formation, the Buchwald-Hartwig amination offers several advantages, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. Key steps in this cycle include the oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst.[1] The judicious selection of the palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and yields in this transformation.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of 2-bromoanilines and structurally similar 2-bromopyridines with various amines. While specific data for this compound is not extensively documented in publicly available literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-4-alkyl Substrates with Primary Amines

EntryAryl BromideAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101275-85 (estimated)
22-Bromo-4-methylpyridineBenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1008~90 (estimated)
32-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[3]

Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-alkyl Substrates with Secondary Amines

EntryAryl BromideAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100892 (estimated)
22-BromopyridineN-MethylanilinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Dioxane1001685-95 (estimated)
32-BromopyridinePiperidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1001288 (estimated)

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on general procedures for similar substrates and may require optimization for specific applications.

Protocol 1: Amination of this compound with n-Hexylamine

Materials:

  • This compound (1.0 equiv)

  • n-Hexylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, and XPhos.

  • In a glovebox or under a positive stream of inert gas, add sodium tert-butoxide.

  • Seal the Schlenk tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by n-hexylamine.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(n-hexyl)-4-isopropylanilin-2-amine.

Protocol 2: Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, dppf, and Cs₂CO₃.

  • Evacuate the flask and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous dioxane via syringe, followed by morpholine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography to yield 4-(4-isopropyl-2-aminophenyl)morpholine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents Combine Aryl Bromide, Pd Precursor, Ligand, & Base inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent_amine Add Anhydrous Solvent & Amine inert_atm->solvent_amine reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent_amine->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, & Wash monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex L-Pd(II)(Ar)(Br) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination R₂NH pdII_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-isopropylaniline, a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The methodologies described herein cover several key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The strategic functionalization of this compound allows for the introduction of a wide range of substituents at the 2-position, yielding diverse molecular scaffolds. The protocols provided are intended as a starting point and can be optimized for specific substrates and desired outcomes.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical starting conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are derived from general protocols for aryl bromides and should be optimized for the specific substrate.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Arylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₂CO₃Toluene/H₂O1008-1285-95
Phenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF901288-96[1]

Table 2: Buchwald-Hartwig Amination of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Primary/Secondary AminePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuToluene10012-2480-95
AnilinePd(OAc)₂ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane1101285-98

Table 3: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Terminal AlkynePd(PPh₃)₄ (5 mol%), CuI (5 mol%)Et₃NTHF606-1280-95[1]
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)iPr₂NHToluene80885-95

Table 4: Heck Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF10012-2475-90
n-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)NaOAcDMAc1201870-85

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods for aryl bromides and should be adapted and optimized for specific needs.[2]

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 2-aryl-4-isopropylaniline from this compound and an arylboronic acid.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed toluene (5 mL)

  • Degassed water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines the synthesis of N-substituted-2-amino-4-isopropylanilines.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Degassed toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a flame-dried Schlenk flask.

  • In a separate flask, dissolve this compound, Pd₂(dba)₃, and Xantphos in degassed toluene.

  • Add the amine to the solution.

  • Transfer this solution to the Schlenk flask containing the base.

  • Seal the flask and heat the mixture with stirring to 100 °C.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Sonogashira Coupling Protocol

This protocol describes the synthesis of 2-alkynyl-4-isopropylanilines.[6][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Degassed THF (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol

This protocol details the synthesis of 2-alkenyl-4-isopropylanilines.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Degassed DMF (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed DMF, the alkene, and triethylamine.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: This compound, Coupling Partner, Base catalyst 2. Add Catalyst System: Pd Precursor, Ligand, (CuI) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Purge with Inert Gas solvent->inert heating 5. Heat and Stir inert->heating monitoring 6. Monitor Progress (TLC/GC-MS/LC-MS) heating->monitoring quench 7. Quench and Cool monitoring->quench extract 8. Extraction quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Generalized Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br transmetalation Transmetalation/ Amine Coordination oxidative_addition->transmetalation [L_nPd(II)(Ar)(Br)] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [L_nPd(II)(Ar)(R)] reductive_elimination->pd0 Product product Coupled Product reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition coupling_partner Coupling Partner coupling_partner->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step synthetic pathway for the preparation of quinazoline derivatives, commencing with 2-Bromo-4-isopropylaniline. The protocols detailed below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the synthesis of these important heterocyclic compounds. Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential.

Introduction

Quinazoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic route outlined herein begins with the conversion of this compound to the key intermediate, 2-Amino-5-isopropylbenzonitrile, via a palladium-catalyzed cyanation reaction. This intermediate is then utilized in a subsequent cyclization reaction to construct the quinazoline ring system. This modular approach allows for the introduction of various substituents onto the quinazoline scaffold, enabling the generation of diverse compound libraries for biological screening.

Overall Synthetic Scheme

The overall synthetic strategy involves two main steps:

  • Step 1: Cyanation of this compound. This step introduces the nitrile functionality, which is a versatile precursor for the formation of the pyrimidine ring of the quinazoline system.

  • Step 2: Synthesis of a Quinazoline Derivative. This step involves the construction of the quinazoline ring from the 2-amino-5-isopropylbenzonitrile intermediate. Here, we present a protocol for a three-component reaction to synthesize a 2,4-disubstituted quinazoline.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis. The data is representative and may vary based on experimental conditions and the specific substrates used.

Table 1: Palladium-Catalyzed Cyanation of this compound

EntryCatalystLigandCyanide SourceSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂XantPhosZn(CN)₂DMA1201285
2Pd₂(dba)₃dppfK₄[Fe(CN)₆]NMP1301878
3PdCl₂(PPh₃)₂-CuCNDMF1402465

Table 2: Three-Component Synthesis of a 2,4-Disubstituted Quinazoline Derivative

EntryAldehydeArylboronic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePhenylboronic acidPd(PPh₃)₄Dioxane1001675
24-Chlorobenzaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂Toluene1101882
32-Naphthaldehyde3-Fluorophenylboronic acidPd(OAc)₂/SPhosTHF801279

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-isopropylbenzonitrile

This protocol describes the palladium-catalyzed cyanation of this compound using zinc cyanide.

Materials and Reagents:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (0.05 equiv), and XantPhos (0.1 equiv).

  • Add anhydrous N,N-dimethylacetamide (DMA) to the flask.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Amino-5-isopropylbenzonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 2: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

This protocol outlines a palladium-catalyzed three-component reaction of 2-Amino-5-isopropylbenzonitrile, an aldehyde, and an arylboronic acid to yield a 2,4-disubstituted quinazoline.[1]

Materials and Reagents:

  • 2-Amino-5-isopropylbenzonitrile (from Step 1)

  • Aldehyde (e.g., Benzaldehyde)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-Amino-5-isopropylbenzonitrile (1.0 equiv), the aldehyde (1.2 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Stir the reaction mixture at 100 °C for 16-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-disubstituted quinazoline derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

experimental_workflow start This compound step1 Step 1: Cyanation (Pd(OAc)₂, XantPhos, Zn(CN)₂, DMA, 120°C) start->step1 intermediate 2-Amino-5-isopropylbenzonitrile step1->intermediate step2 Step 2: Three-Component Cyclization (Aldehyde, Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane, 100°C) intermediate->step2 product 2,4-Disubstituted Quinazoline Derivative step2->product

Caption: Synthetic workflow for quinazoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Quinazoline Quinazoline Derivative (EGFR Inhibitor) Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for the Use of 2-Bromo-4-isopropylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-bromo-4-isopropylaniline as a key intermediate in the synthesis of novel agrochemical candidates, specifically focusing on pyrazole carboxamide fungicides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the agrochemical sector. Its unique substitution pattern allows for the introduction of a functionalized phenyl ring into target structures, influencing their physicochemical properties and biological efficacy. This document details the synthesis of a potent pyrazole carboxamide fungicide, N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, highlighting the role of this compound as a crucial precursor. Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHI), a critical enzyme in the fungal respiratory chain.

Synthesis of a Novel Pyrazole Carboxamide Fungicide

The synthesis of N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide from this compound involves a two-step process. First, the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is synthesized and subsequently converted to its acyl chloride. This activated pyrazole derivative is then coupled with this compound to yield the final product.

Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a known intermediate in the manufacturing of several commercial fungicides.[1] Its synthesis has been reported through various methods, often starting from difluoroacetoacetic acid derivatives.[1] Once the carboxylic acid is obtained, it is converted to the more reactive acyl chloride.

Experimental Protocol:

A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gentle reflux until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This final step involves the amide bond formation between the pyrazole acyl chloride and this compound.

Experimental Protocol:

To a solution of this compound in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, a base (e.g., triethylamine or pyridine) is added to act as an acid scavenger. The solution is cooled in an ice bath, and a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized fungicide, N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (referred to as compound 8j in some literature).

ParameterValueReference
Molecular Formula C₁₅H₁₆BrF₂N₃ON/A
Molecular Weight 388.21 g/mol N/A
Fungicidal Activity (EC₅₀) 3.06 µg/mL (against Alternaria solani)[2]
In vivo Protective Activity Complete protection against A. solani on tomato at 10 mg/L[2]

Agrochemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the target pyrazole carboxamide fungicide.

Agrochemical_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_starting_material Starting Material cluster_final_product Final Product Pyrazole_Acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid Acyl_Chloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl Chloride Pyrazole_Acid->Acyl_Chloride Chlorination (e.g., SOCl₂) Fungicide N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Acyl_Chloride->Fungicide Amide Coupling Aniline This compound Aniline->Fungicide

Caption: General workflow for the synthesis of the target fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The synthesized pyrazole carboxamide fungicide acts as a Succinate Dehydrogenase Inhibitor (SDHI). Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, the fungicide disrupts the fungus's ability to produce ATP, leading to cell death. Molecular docking studies have indicated a high affinity of N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide for the SDH protein, primarily through hydrogen bonding and π-π stacking interactions.[2]

The following diagram illustrates the signaling pathway and the point of inhibition.

SDHI_Mechanism_of_Action cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Electron Transfer Complex_III Complex III CoQ->Complex_III Fungicide N-(2-bromo-4-isopropylphenyl)- 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide Fungicide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by the pyrazole carboxamide fungicide.

Conclusion

This compound serves as a critical intermediate for the synthesis of novel pyrazole carboxamide fungicides. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and optimization of this class of agrochemicals. The potent fungicidal activity of N-(2-bromo-4-isopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrates the potential of utilizing this compound in the development of effective crop protection agents. Further research can focus on the synthesis of analogues and the investigation of their structure-activity relationships to identify even more potent and selective fungicides.

References

Application Notes and Protocols: 2-Bromo-4-isopropylaniline as a Key Intermediate in the Synthesis of Anilinopyrimidine-Based Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4-isopropylaniline as a crucial intermediate in the synthesis of bioactive molecules, particularly focusing on the preparation of 2-anilinopyrimidine derivatives. This class of compounds is of significant interest in pharmaceutical research, with applications including the development of corticotropin-releasing factor (CRF) antagonists.[1]

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom and an amino group on an isopropyl-substituted benzene ring, allows for a variety of chemical transformations. The bromine atom provides a reactive site for cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, enabling the formation of carbon-nitrogen and carbon-carbon bonds, respectively. The amino group can participate in nucleophilic substitution and condensation reactions.

This intermediate is particularly valuable in the synthesis of 2-anilinopyrimidine derivatives. These scaffolds are present in a number of compounds under investigation for therapeutic applications, including the modulation of the corticotropin-releasing factor (CRF) system, which is implicated in stress-related disorders.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂BrN[1][2]
Molecular Weight 214.10 g/mol [2]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 116-118 °C / 3 mmHg[1]
Density 1.35 g/cm³[1]
Refractive Index 1.5750 to 1.5790[1]
Solubility Miscible with dioxane and ethoxyethanol. Immiscible with water.[1]

Synthesis of 2-(2-Bromo-4-isopropylanilino)-4,6-dimethylpyrimidine: A Representative Protocol

This section details a representative experimental protocol for the synthesis of a 2-anilinopyrimidine derivative using this compound. The described reaction is a nucleophilic aromatic substitution, which can be performed using conventional heating or accelerated by microwave irradiation.[3]

Reaction Scheme

G A This compound C 2-(2-Bromo-4-isopropylanilino)-4,6-dimethylpyrimidine A->C Pd Catalyst, Base B 2-Chloro-4,6-dimethylpyrimidine B->C

Caption: Synthesis of a 2-anilinopyrimidine derivative.

Experimental Protocol

Materials:

  • This compound

  • 2-Chloro-4,6-dimethylpyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Microwave synthesis vials

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a microwave synthesis vial, add this compound (1.0 mmol), 2-Chloro-4,6-dimethylpyrimidine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 120°C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-(2-Bromo-4-isopropylanilino)-4,6-dimethylpyrimidine.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of 2-(2-Bromo-4-isopropylanilino)-4,6-dimethylpyrimidine.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway where CRF antagonists are active and a typical experimental workflow for the synthesis and evaluation of these compounds.

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Pituitary CRF->Pituitary Binds to CRF1 Receptor ACTH ACTH Pituitary->ACTH Adrenal_Gland Adrenal_Gland ACTH->Adrenal_Gland Cortisol Cortisol Adrenal_Gland->Cortisol CRF_Antagonist CRF Antagonist (e.g., Anilinopyrimidine derivative) CRF_Antagonist->Pituitary Blocks CRF Binding

Caption: Simplified HPA axis and the action of CRF antagonists.

G Start Start: This compound Synthesis Synthesis of Anilinopyrimidine Derivative Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Assay Biological Assay (e.g., CRF Receptor Binding) Characterization->Biological_Assay End End: Bioactive Compound Biological_Assay->End

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant molecules, particularly 2-anilinopyrimidine derivatives. The protocol described herein provides a reliable and efficient method for the preparation of these compounds, which can be further elaborated to generate libraries of potential drug candidates for various therapeutic targets, including the CRF1 receptor. The use of modern synthetic techniques, such as microwave-assisted synthesis, can significantly improve reaction times and yields.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-isopropylaniline with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-isopropylaniline with a variety of boronic acids. This versatile reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C-C bonds to generate novel biaryl and heteroaryl aniline derivatives. The resulting 4-isopropyl-2-(aryl)aniline scaffold is of significant interest in medicinal chemistry, appearing in molecules with potential therapeutic applications, including as kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[1] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, making it a highly valuable tool in drug discovery and development.[2] The reaction of this compound with various boronic acids allows for the synthesis of a diverse library of 4-isopropyl-2-(aryl)aniline derivatives, which can be screened for biological activity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid to facilitate this step.[1]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of electronically and structurally diverse boronic acids. The data is based on typical yields observed for similar substrates, such as other ortho-substituted bromoanilines and bromopyridines, under optimized conditions.[2][3]

Boronic AcidProductRepresentative Catalyst SystemRepresentative BaseRepresentative SolventExpected Yield (%)
Phenylboronic Acid4-Isopropyl-2-phenylanilinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85-95
4-Methoxyphenylboronic Acid4-Isopropyl-2-(4-methoxyphenyl)anilinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-98
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-isopropylanilinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-90
3-Pyridylboronic Acid4-Isopropyl-2-(pyridin-3-yl)anilinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane75-85

Note: Yields are estimates based on reactions with analogous substrates and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heteroarylboronic Acids using a Buchwald Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Heteroarylboronic acid (e.g., 3-pyridylboronic acid) (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add this compound, the heteroarylboronic acid, and cesium carbonate.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Drug Development

Substituted anilines are a prevalent motif in many biologically active compounds and approved drugs.[4] The 2-arylaniline scaffold, in particular, has been identified as a key pharmacophore in the development of inhibitors for various protein kinases.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to readily synthesize a diverse range of 4-isopropyl-2-(aryl)aniline derivatives through the Suzuki-Miyaura coupling provides a powerful platform for structure-activity relationship (SAR) studies aimed at discovering novel and selective kinase inhibitors.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation B(OH)2X Boronate Salt Ar-Pd(II)-X(L2)->B(OH)2X Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Boronic Acid, Catalyst, and Base Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway cluster_kinase Kinase Signaling Pathway Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse ATP ATP ATP->Kinase Inhibitor 4-Isopropyl-2-(aryl)aniline (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for N-arylation using 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of various nitrogen-containing nucleophiles using 2-Bromo-4-isopropylaniline as the arylating agent. The protocols focus on two of the most robust and widely utilized methods in modern organic synthesis: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic organic chemistry, particularly in the construction of molecules with significant biological activity. Arylamines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a versatile building block, and its N-arylation provides access to a diverse range of substituted aniline derivatives. This document offers representative protocols for the N-arylation of primary and secondary amines, amides, and nitrogen heterocycles using this substrate.

The choice between a palladium- or copper-catalyzed system often depends on the specific nucleophile, functional group tolerance, and cost considerations. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are known for their broad substrate scope and high efficiency under relatively mild conditions.[1] Copper-catalyzed Ullmann-type reactions, while historically requiring harsh conditions, have seen significant improvements with the development of various ligands, making them a viable and often more economical alternative.[2]

Data Presentation: Representative N-arylation Reactions

The following tables summarize typical reaction conditions and expected yields for the N-arylation of various nitrogen nucleophiles with aryl bromides, based on analogous reactions found in the literature. Please note that specific yields for reactions with this compound may vary and optimization is often necessary.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-11012-2480-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10018-2475-90
3BenzamidePd(OAc)₂ (5)Xantphos (10)K₃PO₄1,4-Dioxane1102460-80
4ImidazolePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃t-BuOH1002470-85
Table 2: Copper-Catalyzed Ullmann Condensation of this compound
EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilineCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃DMF120-1402470-85
2PyrrolidineCuI (10)L-Proline (20)K₃PO₄DMSO1102465-80
3AcetamideCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1102450-70
4PyrazoleCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)Cs₂CO₃DMSO901275-90

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Glassware should be oven-dried before use.

  • Reagents should be of high purity.

Protocol 1: Palladium-Catalyzed N-arylation of an Aniline Derivative (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of this compound with a primary or secondary aniline.

Materials:

  • This compound

  • Aniline derivative (e.g., Aniline, 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).

  • Add the aniline derivative (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed N-arylation of a Nitrogen Heterocycle (Ullmann Condensation)

This protocol provides a general method for the N-arylation of a nitrogen-containing heterocycle (e.g., imidazole, pyrazole) with this compound.

Materials:

  • This compound

  • Nitrogen heterocycle (e.g., Imidazole)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the nitrogen heterocycle (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated heterocycle.

Visualizations

Buchwald_Hartwig_Workflow reagents 1. Reagent Assembly - this compound - Amine/Amide/Heterocycle - Palladium Precatalyst - Ligand - Base setup 2. Inert Atmosphere Setup - Evacuate and backfill with Ar/N₂ reagents->setup solvent 3. Solvent Addition - Anhydrous, degassed solvent setup->solvent reaction 4. Reaction - Heat and stir - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Product Characterization - NMR, MS purification->product

General experimental workflow for Buchwald-Hartwig N-arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_halide L₂Pd(II)(Ar)(Br) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination pd_aryl_halide->amine_coordination pd_amido [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ amine_coordination->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Cycle cu_catalyst Cu(I)L amine_coordination Amine Coordination cu_catalyst->amine_coordination cu_amide L-Cu(I)-NR¹R² amine_coordination->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition cu_complex L-Cu(III)(Ar)(NR¹R²)(Br) oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu_catalyst product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

Simplified catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines Using 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted anilines utilizing 2-Bromo-4-isopropylaniline as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are pivotal in modern medicinal chemistry and drug development for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of complex aniline derivatives. Its structure, featuring a reactive bromine atom and an amino group on a substituted benzene ring, allows for sequential functionalization, making it an ideal scaffold for creating libraries of compounds for drug discovery. Notably, this compound is a key intermediate in the synthesis of 4-substituted-2-anilinopyrimidine derivatives, which have shown potential as corticotropin-releasing factor (CRF) antagonists. CRF antagonists are a class of compounds investigated for the treatment of stress-related disorders such as anxiety and depression.

The protocols outlined below provide robust starting points for the synthesis of N-aryl and biaryl aniline derivatives, which are common motifs in pharmacologically active molecules.

Key Synthetic Applications

Two of the most powerful methods for the derivatization of this compound are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of a new carbon-nitrogen (C-N) bond between an aryl halide and an amine. This reaction is instrumental for the synthesis of N-substituted anilines.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound (e.g., a boronic acid) to form a carbon-carbon (C-C) bond. This method is widely used for the synthesis of biaryl compounds.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical yields for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of this compound with various coupling partners. These values are representative and may vary based on the specific reaction conditions and the nature of the substrates.

Table 1: Buchwald-Hartwig Amination of this compound

EntryAmine PartnerProductTypical Yield (%)
1AnilineN-(4-isopropylanilin-2-yl)aniline85-95
2Morpholine4-(4-isopropylanilin-2-yl)morpholine80-90
3Piperidine1-(4-isopropylanilin-2-yl)piperidine82-92
44-AminopyrimidineN-(4-isopropylanilin-2-yl)pyrimidin-4-amine75-85

Table 2: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid2-phenyl-4-isopropylaniline90-98
24-Methoxyphenylboronic acid2-(4-methoxyphenyl)-4-isopropylaniline88-96
3Pyridine-4-boronic acid4-isopropyl-2-(pyridin-4-yl)aniline70-85
4Thiophene-2-boronic acid4-isopropyl-2-(thiophen-2-yl)aniline85-95

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the amine and anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aniline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aniline derivative.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described in these application notes.

Buchwald_Hartwig_Amination A This compound E Oxidative Addition A->E B Amine (R-NH2) C Pd(0) Catalyst + Ligand C->E D Base (e.g., Cs2CO3) F Amine Coordination & Deprotonation E->F + Amine (B) + Base (D) G Reductive Elimination F->G H N-Substituted 4-isopropylaniline G->H I Pd(0) Catalyst (regenerated) G->I

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling A This compound E Oxidative Addition A->E B Arylboronic Acid C Pd(0) Catalyst C->E D Base (e.g., K2CO3) F Transmetalation E->F + Boronic Acid (B) + Base (D) G Reductive Elimination F->G H Biaryl Aniline Product G->H I Pd(0) Catalyst (regenerated) G->I

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture (e.g., 90-110 °C) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Workup (Dilute, Wash with Water/Brine) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

2-Bromo-4-isopropylaniline: A Versatile Building Block for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-4-isopropylaniline is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural features, including a reactive bromine atom and an aniline moiety, allow for its incorporation into a variety of complex molecular scaffolds. This document provides detailed application notes on the use of this compound in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists and Cyclin-Dependent Kinase (CDK) inhibitors. Furthermore, it includes detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The strategic introduction of specific structural motifs is a cornerstone of modern drug design and development. This compound serves as a key intermediate for the synthesis of biologically active molecules due to its amenability to a range of cross-coupling reactions. The presence of a bromine atom at the 2-position and an isopropyl group at the 4-position on the aniline ring provides a unique combination of steric and electronic properties that can be exploited to generate diverse chemical libraries for high-throughput screening. This aniline derivative is particularly useful in constructing anilinopyrimidine and related heterocyclic systems, which are prevalent in a number of targeted therapies.

Application 1: Synthesis of Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are key players in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. Consequently, the development of small molecule CRF1 receptor antagonists is a significant area of research in medicinal chemistry. This compound is a crucial building block in the synthesis of potent anilinopyrimidine-based CRF1 antagonists.

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the critical C-N bond between this compound and a suitable pyrimidine derivative.

Signaling Pathway of CRF1 Receptor

Activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gs-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] However, CRF1 receptor signaling is complex and can also proceed through Gq/PLC/PKC and Gi-linked pathways, which can activate downstream effectors like ERK1/2 and Akt.[3] CRF1 receptor antagonists act by blocking the binding of CRF to the receptor, thereby inhibiting these downstream signaling events.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CRF1_R CRF1 Receptor Gs Gs CRF1_R->Gs Activates Gq Gq CRF1_R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gs->AC Activates Gq->PLC Activates CRF CRF CRF->CRF1_R Binds Antagonist CRF1 Antagonist Antagonist->CRF1_R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Stress_Response Stress Response PKA->Stress_Response Phosphorylation PIP2 PIP2 PIP2->PLC IP3->Stress_Response Ca²⁺ release PKC PKC DAG->PKC Activates PKC->Stress_Response Phosphorylation

CRF1 Receptor Signaling Pathway

Application 2: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. 2-Anilinopyrimidine derivatives have emerged as a promising class of CDK inhibitors. This compound can be utilized in the synthesis of these inhibitors, again typically through a palladium-catalyzed C-N bond formation to create the core anilinopyrimidine structure.

Signaling Pathway of CDK4/6 Inhibition

The progression of the cell cycle from the G1 to the S phase is tightly regulated by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[4] In response to mitogenic signals, Cyclin D complexes with and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Rb protein, leading to its inactivation. This releases the E2F transcription factor, which then promotes the transcription of genes necessary for DNA replication and S phase entry. CDK4/6 inhibitors block the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[5]

CDK46_Inhibition_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Induces expression CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex Cyclin_D->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Anilinopyrimidine derivative) CDK46_Inhibitor->CyclinD_CDK46 Inhibits G1_Arrest G1 Cell Cycle Arrest CDK46_Inhibitor->G1_Arrest pRb p-Rb CyclinD_CDK46->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Binds and Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex Rb_E2F->Rb pRb->E2F Releases

CDK4/6 Inhibition Pathway

Experimental Protocols

The following are general protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Aryl Halide, Amine/Boronic Acid, Catalyst, Ligand, Base) Reaction_Setup->Reagent_Addition Solvent_Addition Solvent Addition (Degassed) Reagent_Addition->Solvent_Addition Heating Heating and Stirring Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-isopropylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-isopropylaniline by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is a liquid/oil at room temperature. Can I still purify it by recrystallization?

A1: Standard recrystallization is only suitable for solid compounds. This compound is often a liquid or a low-melting solid at room temperature. If your compound is a liquid, direct recrystallization will not be effective. In this case, you should consider one of the following alternatives:

  • Purification via Salt Formation: Convert the aniline to a crystalline salt (e.g., hydrochloride or oxalate salt). These salts are often crystalline and have higher melting points, making them amenable to recrystallization. After purification of the salt, the free aniline can be regenerated by treatment with a base.

  • Other Purification Techniques: If salt formation and recrystallization are not suitable, other purification methods such as column chromatography or distillation under reduced pressure should be considered.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of this compound and related compounds, here are some guidelines for solvent selection:

  • Solubility Profile: this compound is immiscible with water but miscible with dioxane and ethoxyethanol.[1] Related bromoanilines show solubility in polar organic solvents like ethanol and ethers.[2]

  • Solvent Testing: It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.

  • Mixed Solvent Systems: A mixed solvent system, such as ethanol/water or a hydrocarbon/ether mixture (e.g., hexane/ethyl acetate), can be effective. The compound should be dissolved in a minimal amount of the hot "good" solvent, followed by the dropwise addition of a "poor" solvent until turbidity is observed.

Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem, especially with low-melting point solids, where the compound separates from the solution as a liquid instead of crystals. Here are some strategies to address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow down the rate of cooling. Rapid cooling often encourages oil formation.

  • Use a Seed Crystal: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization and prevent oiling out.

  • Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be due to several factors. Here are some potential causes and solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: If the recrystallized product is not pure, it could be due to the following:

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and without disturbance.

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. Re-evaluate your solvent choice with small-scale tests.

  • Highly Impure Starting Material: If the starting material is very impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Data Presentation

Table 1: Physical and Solubility Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Qualitative Solubility
This compound214.10116-118 (at 3 mmHg)Liquid or low-melting solidImmiscible with water; Miscible with dioxane and ethoxyethanol.[1]
2-Bromo-4-methylaniline186.0524014-16-
2,6-Dibromo-4-isopropylaniline292.99-43.5-49.5-
4-Bromo-N-isopropylaniline214.10~21657-60Soluble in ethanol and ethers.[2]

Experimental Protocols

Protocol 1: General Recrystallization of Solid this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Purification of Liquid/Oily this compound via Salt Formation

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethanol). Add a slight excess of an appropriate acid (e.g., concentrated HCl or a solution of oxalic acid in ethanol) dropwise with stirring. A precipitate of the corresponding salt should form.

  • Isolation of the Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallization of the Salt: Recrystallize the salt using a suitable solvent system (e.g., ethanol/water) following the procedure in Protocol 1.

  • Regeneration of the Free Aniline: Dissolve the purified salt in water and add a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the solution is basic. The free aniline will separate.

  • Extraction: Extract the free aniline into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow start Crude this compound assess_physical_state Assess Physical State at Room Temperature start->assess_physical_state solid Solid assess_physical_state->solid Solid liquid_oil Liquid / Oil assess_physical_state->liquid_oil Liquid / Oil protocol1 Protocol 1: Direct Recrystallization solid->protocol1 protocol2 Protocol 2: Purification via Salt Formation liquid_oil->protocol2 pure_product Pure this compound protocol1->pure_product protocol2->pure_product

Caption: Decision workflow for the purification of this compound.

troubleshooting_workflow start Recrystallization Issue Encountered issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound Oiled Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield impure_product Product Still Impure issue->impure_product Impure solution_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution - Cool in ice bath no_crystals->solution_no_crystals solution_oiling_out Prevent Oiling Out: - Reheat and add more solvent - Cool solution slowly - Use a seed crystal oiling_out->solution_oiling_out solution_low_yield Improve Yield: - Use minimum hot solvent - Pre-heat filtration apparatus - Ensure complete cooling - Wash with ice-cold solvent low_yield->solution_low_yield solution_impure_product Improve Purity: - Slow down cooling rate - Re-evaluate solvent choice - Perform a second recrystallization impure_product->solution_impure_product

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 2-Bromo-4-isopropylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion with this compound is a common challenge, often attributed to the steric hindrance from the ortho-amino group and the isopropoxy group. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate. It is crucial to use a catalyst system designed for challenging couplings.

    • Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For ortho-substituted anilines, palladacycle precatalysts like CataCXium A Pd G3 have shown exceptional reactivity.[2][3]

  • Base Selection: The choice of base is critical for activating the boronic acid.

    • Recommendation: For sterically hindered substrates, stronger bases are often required. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). In some cases, potassium tert-butoxide (t-BuOK) can be effective.[1][4]

  • Solvent Selection: The solvent system must ensure the solubility of all reactants.

    • Recommendation: Aprotic polar solvents or solvent mixtures are generally effective. Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are good starting points, often with a small amount of water to aid in dissolving the base.[2]

  • Reaction Temperature: Higher temperatures can help overcome the activation energy for sterically demanding substrates.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the reaction rate.

Question 2: I am observing significant dehalogenation of my this compound, resulting in the formation of 4-isopropylaniline. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by:

  • Choice of Base and Solvent: Protic solvents (like alcohols) in combination with a strong base can be a source of hydride, leading to dehalogenation.

    • Recommendation: Switch to an aprotic solvent system.

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.

    • Recommendation: Screen different bulky phosphine ligands, as they can sometimes suppress dehalogenation by favoring the reductive elimination pathway.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.

Question 3: My reaction mixture shows significant formation of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture.[5] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for homocoupling.

  • Recommendation:

    • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • High-Purity Reagents: Use high-purity solvents and reagents to avoid impurities that might contribute to catalyst deactivation and side reactions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of this compound before performing the Suzuki coupling?

A1: While protection of the amino group is a possible strategy, recent advancements in catalyst systems have made the direct coupling of unprotected ortho-bromoanilines highly efficient.[2] Using specialized catalysts like CataCXium A palladacycles can provide excellent yields without the need for protection/deprotection steps, making the process more atom-economical.[2][3]

Q2: Which boronic acid equivalent is optimal for the reaction?

A2: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the aryl bromide.[6]

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, boronic esters (e.g., pinacol esters) are excellent coupling partners and are often more stable towards protodeboronation than the corresponding boronic acids.[5] This can be particularly advantageous in reactions where protodeboronation is a competing side reaction.

Q4: What is the role of water in the reaction mixture?

A4: In many Suzuki coupling protocols, a small amount of water is added to the organic solvent. The primary role of water is to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which is often necessary for the transmetalation step.

Data on Reaction Conditions

The following tables summarize reaction conditions that have been found to be effective for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted anilines. These conditions can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Catalyst and Ligand Screening for Ortho-Substituted Anilines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Moderate to HighA common starting point for hindered substrates.
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane110HighEffective for electron-rich and hindered aryl bromides.
CataCXium A Pd G3 (5)-Cs₂CO₃ (3)2-MeTHF80Very HighHighly effective for unprotected ortho-bromoanilines.[2][3]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80Low to ModerateOften less effective for sterically hindered substrates.

Table 2: Base and Solvent Optimization

Base (equivalents)SolventTemperature (°C)Typical Yield RangeNotes
K₃PO₄ (2-3)Toluene/H₂O (10:1)100-110Moderate to HighA robust and commonly used system.
Cs₂CO₃ (3)1,4-Dioxane100HighOften provides excellent yields for challenging couplings.
K₂CO₃ (2)DMF/H₂O (4:1)80ModerateCan be effective, and DMF aids in solubility.
t-BuOK (2)Dioxane80HighA stronger base that can be effective for very hindered systems.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the desired boronic acid or boronic ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X   pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)-R'(L2) transmetalation->pd_intermediate  R'-B(OR)2 (Base) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0  R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Optimize Catalyst/Ligand (e.g., Buchwald, NHC, Palladacycle) start->check_catalyst check_base Optimize Base (e.g., K3PO4, Cs2CO3, t-BuOK) check_catalyst->check_base check_solvent_temp Optimize Solvent & Temperature (e.g., Dioxane, 2-MeTHF, 80-110°C) check_base->check_solvent_temp side_reactions Significant Side Reactions? check_solvent_temp->side_reactions dehalogenation Dehalogenation (Switch to aprotic solvent, screen ligands) side_reactions->dehalogenation Yes homocoupling Homocoupling (Degas thoroughly, use inert atmosphere) side_reactions->homocoupling Yes success Improved Yield side_reactions->success No dehalogenation->success homocoupling->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-isopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial C-N bond formation reaction. The sterically hindered and electron-rich nature of this compound often requires careful tuning of reaction parameters to achieve high yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically hindered substrate. 3. Ineffective Base: The base may be too weak or have poor solubility. 4. Low Reaction Temperature: The activation energy for the oxidative addition of the sterically hindered aryl bromide may not be reached.1. Use a Pre-catalyst: Employ a commercially available, air-stable Pd pre-catalyst (e.g., G3 or G4 palladacycles) to ensure reliable formation of the active LPd(0) species. 2. Select a Bulky, Electron-Rich Ligand: Use bulky biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates. 3. Choose a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if base-sensitive functional groups are present. 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This is a common side reaction that leads to the reduction of the aryl bromide. 2. Reaction Conditions Too Harsh: High temperatures and prolonged reaction times can favor side reactions.1. Optimize Ligand Choice: Sterically hindered ligands can disfavor the β-hydride elimination pathway. 2. Moderate Reaction Conditions: Once the reaction starts proceeding, consider slightly lowering the temperature to minimize side product formation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may lose activity over the course of the reaction. 2. Inhibition by Reaction Components: The product or other species in the reaction mixture may be inhibiting the catalyst.1. Use a More Robust Catalyst System: Some pre-catalysts and ligands offer greater stability. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for the amination of this compound?

A1: For a sterically hindered and electron-rich substrate like this compound, a good starting point is a palladium pre-catalyst paired with a bulky, electron-rich biaryl phosphine ligand. A combination of a G3 or G4 pre-catalyst with XPhos or BrettPhos is often a robust choice.[1]

Q2: Which base should I choose?

A2: Sodium tert-butoxide (NaOtBu) is generally the most effective base for achieving high reaction rates.[1] However, if your coupling partner contains base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures and longer reaction times.

Q3: What are the most common side products to look out for?

A3: The most common side product is the hydrodehalogenated starting material, 4-isopropylaniline, resulting from β-hydride elimination.[2] Dimerization of the starting materials or products can also occur as a side reaction.

Q4: How can I improve the reaction rate?

A4: To increase the reaction rate, you can:

  • Increase the reaction temperature.

  • Use a more active catalyst system, such as a more advanced generation of pre-catalysts.

  • Ensure you are using a non-coordinating, high-boiling solvent like toluene or dioxane.[1]

  • A modest increase in catalyst loading may also improve the reaction rate.

Data Presentation

The following tables summarize the effects of different catalysts, ligands, and bases on the yield of the Buchwald-Hartwig amination of substrates similar to this compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Comparison of Catalyst Systems for the Amination of an Ortho-Substituted Aryl Bromide

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2.2)NaOtBu (1.4)Toluene1001892
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane1002488
Pd₂(dba)₃ (1)BrettPhos (2.2)LiHMDS (1.5)Toluene902085
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.4)Toluene11024<10

Table 2: Effect of Base on the Amination of 2-Bromoaniline Derivative

Catalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
XPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene1001695
XPhos Pd G3 (2 mol%)LiHMDS (1.5)Toluene1001891
XPhos Pd G3 (2 mol%)Cs₂CO₃ (2.0)Dioxane1102475
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)Dioxane1102472

Experimental Protocols

Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization may be necessary.

General Procedure for Buchwald-Hartwig Amination:

  • Reagent Preparation: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired primary amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Setup: Add the palladium pre-catalyst to the Schlenk tube containing the reactants. Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

To aid in understanding the reaction and experimental design, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition + ArBr Amine_Coordination [Ar-Pd(II)(L)(RNH2)]+Br- Oxidative_Addition->Amine_Coordination + RNH2 Deprotonation Ar-Pd(II)(L)-NHR Amine_Coordination->Deprotonation + Base - Base-H+Br- Deprotonation->Pd(0)L Reductive_Elimination Ar-NHR Deprotonation->Reductive_Elimination Product N-Aryl Amine Product Reductive_Elimination->Product ArBr This compound RNH2 Primary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst System: - Use Pre-catalyst - Increase Loading start->catalyst ligand Evaluate Ligand: - Use Bulky, Electron-Rich Ligand (XPhos, BrettPhos) start->ligand base Assess Base: - Use Strong, Soluble Base (NaOtBu) - Ensure Anhydrous Conditions start->base conditions Optimize Conditions: - Increase Temperature - Check Solvent Purity start->conditions success Improved Yield catalyst->success ligand->success base->success conditions->success

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Reactions with 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-isopropylaniline. The following sections address common issues and side products encountered during typical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of organic synthesis reactions. The most frequent applications involve transformations at the bromine and amino functionalities, as well as modifications to the aromatic ring. Key reaction types include:

  • Palladium-catalyzed cross-coupling reactions: The bromo substituent makes the molecule an excellent substrate for reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling to form new carbon-nitrogen and carbon-carbon bonds, respectively.

  • Electrophilic Aromatic Substitution: The aniline moiety strongly activates the aromatic ring towards electrophiles. Common reactions include halogenation and nitration, though careful control is needed to manage selectivity.

  • Diazotization of the amino group: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Q2: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. What is causing this?

A2: The formation of 4-isopropylaniline as a side product is a common issue in palladium-catalyzed cross-coupling reactions and is known as hydrodehalogenation. This occurs when the aryl halide is reduced, and the bromine atom is replaced by a hydrogen atom. Potential causes include:

  • Reaction with trace water or other proton sources: Solvents and reagents that are not rigorously dried can contribute to this side reaction.

  • Beta-hydride elimination: In some catalytic cycles, a palladium-hydride species can be generated, which can then reductively eliminate with the aryl group to form the debrominated product.

  • Choice of ligand and base: The selection of the phosphine ligand and the base can influence the rate of hydrodehalogenation relative to the desired coupling reaction.

Q3: During the bromination of this compound, I am getting a mixture of products. How can I improve the selectivity?

A3: The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution. This often leads to over-halogenation, resulting in the formation of di- or even tri-brominated products. To achieve selective monohalogenation, the activating effect of the amino group should be attenuated. The most common strategy is to protect the amino group, for example, through acetylation with acetic anhydride to form the corresponding acetanilide. The amide is still an ortho-, para-director but is less activating, allowing for more controlled halogenation. The protecting group can be subsequently removed by hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Homocoupling Side Product in Suzuki-Miyaura Coupling

Problem: When attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, the yield of the desired biaryl product is low, and a significant amount of a dimeric side product (a biphenyl derivative of this compound) is observed.

Possible Causes and Solutions:

CauseSolution
Suboptimal Catalyst System The choice of palladium precursor and ligand is critical. For sterically hindered substrates, consider using more advanced phosphine ligands like SPhos or XPhos.
Incorrect Base The strength and solubility of the base are crucial. A weak base may not be effective in the transmetalation step. Consider using stronger bases like potassium phosphate or cesium carbonate.
Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Reaction Temperature The reaction temperature may be too high, promoting side reactions. Try running the reaction at a lower temperature for a longer duration.

Example Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) is placed in a reaction flask. The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added, and the mixture is heated to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.

Issue 2: Formation of Multiple Products in Electrophilic Bromination

Problem: Direct bromination of this compound with Br₂ results in a complex mixture of products, including the desired 2,6-dibromo-4-isopropylaniline and other polybrominated species.

Troubleshooting Workflow:

Caption: Workflow for selective bromination of this compound.

Detailed Protocol for Selective Bromination:

  • Protection: Dissolve this compound (1.0 mmol) in dichloromethane. Add acetic anhydride (1.1 mmol) and a catalytic amount of a base like pyridine. Stir at room temperature until the starting material is consumed. Isolate the resulting N-(2-bromo-4-isopropylphenyl)acetamide.

  • Bromination: Dissolve the protected aniline in a suitable solvent like acetic acid. Slowly add a solution of bromine (1.05 mmol) in acetic acid at a controlled temperature (e.g., 0-10 °C). Monitor the reaction by TLC.

  • Deprotection: After the bromination is complete, the crude product can be hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 2,6-dibromo-4-isopropylaniline.

Issue 3: Unwanted Side Products in Buchwald-Hartwig Amination

Problem: In a Buchwald-Hartwig amination reaction to couple an amine with this compound, besides the desired product, significant amounts of 4-isopropylaniline (from hydrodehalogenation) and a biaryl amine (from dimerization) are observed.

Logical Relationship of Side Product Formation:

Buchwald_Hartwig_Side_Products Start This compound + Amine + Pd Catalyst + Base Desired Desired C-N Coupled Product Start->Desired Productive Pathway Hydrodehalogenation Hydrodehalogenation (4-isopropylaniline) Start->Hydrodehalogenation Side Reaction 1 Dimerization Homocoupling/Dimerization Start->Dimerization Side Reaction 2

Caption: Competing reaction pathways in Buchwald-Hartwig amination.

Troubleshooting and Optimization:

ParameterRecommendation to Minimize Side Products
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) which can promote the desired reductive elimination over side reactions.
Base Selection A weaker base like potassium carbonate may sometimes reduce hydrodehalogenation compared to strong alkoxides. However, this can also slow down the main reaction. Optimization is key.
Solvent Purity Ensure the use of anhydrous solvents to minimize proton sources that can lead to hydrodehalogenation.
Reaction Concentration Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling over competing unimolecular side reactions.

By carefully controlling the reaction conditions and choosing the appropriate reagents, the formation of these common side products can be minimized, leading to higher yields of the desired product.

Technical Support Center: Synthesis and Purification of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-isopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the bromination of 4-isopropylaniline. These include unreacted starting material (4-isopropylaniline), the product of over-bromination (2,6-dibromo-4-isopropylaniline), and potentially other positional isomers depending on the reaction conditions.

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can observe the consumption of the starting material and the formation of the product and any byproducts.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.

Q4: My purified product is a colored oil/solid. Is this normal?

A4: Pure this compound is typically a colorless to yellow liquid or solid. A dark coloration can indicate the presence of impurities or degradation products. Purification by column chromatography or recrystallization should yield a purer, less colored product. For some bromoanilines, fractional distillation under reduced pressure has been shown to be effective in removing colored impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants.- Monitor the reaction by TLC until the starting material is consumed.- Use a slight excess of the brominating agent (e.g., 1.05 - 1.1 equivalents of NBS).
Side Reactions (Over-bromination) - Maintain a low reaction temperature to improve selectivity.- Add the brominating agent (e.g., a solution of NBS in DMF) dropwise to the solution of 4-isopropylaniline to avoid localized high concentrations.[2]
Loss During Workup/Purification - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Optimize the purification method (see below) to minimize product loss in the purification medium.
Issue 2: Presence of 2,6-dibromo-4-isopropylaniline Impurity
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Use a stoichiometric amount or only a slight excess of the brominating agent.
High Reaction Temperature - Perform the reaction at a lower temperature to favor mono-bromination.
Inefficient Purification - Employ flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. The di-bromo compound is less polar and will elute first.
Issue 3: Difficulty in Removing Unreacted 4-isopropylaniline
Potential Cause Troubleshooting Steps
Insufficient Brominating Agent - Ensure at least one full equivalent of the brominating agent is used.
Poor Separation During Purification - Utilize flash column chromatography. The starting material is more polar than the product and will have a lower Rf value on TLC. A well-chosen eluent system will allow for good separation.- Consider a chemical wash during workup. An acidic wash (e.g., dilute HCl) can protonate the more basic 4-isopropylaniline, rendering it water-soluble and aiding in its removal.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure[2])

Materials:

  • 4-isopropylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline (1 equivalent) in DMF.

  • Prepare a solution of NBS (1.05 equivalents) in DMF.

  • Slowly add the NBS solution dropwise to the stirred 4-isopropylaniline solution at room temperature.

  • Monitor the reaction by TLC (e.g., using 4:1 hexane:ethyl acetate).

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system. Based on protocols for similar compounds, a good starting point is a 4:1 mixture of hexane and ethyl acetate.[2]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization (for solid products)

Materials:

  • Crude this compound (if solid)

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: TLC Analysis of the Bromination of 4-isopropylaniline

CompoundTypical Rf Value (4:1 Hexane:Ethyl Acetate)Notes
4-isopropylaniline~ 0.3Starting material, more polar.
This compound~ 0.5Product, less polar than starting material.
2,6-dibromo-4-isopropylaniline~ 0.7Di-brominated impurity, least polar.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Flash Column Chromatography - High resolution for separating closely related compounds.- Applicable to both liquid and solid samples.- Can be time-consuming and requires larger volumes of solvent.- Potential for product loss on the column.Removing both starting material and di-brominated impurities.
Recrystallization - Simple and effective for removing small amounts of impurities from solid products.- Can yield highly pure crystalline material.- Only applicable to solid products.- Product must be significantly less soluble in the cold solvent than in the hot solvent.Final purification of a solid product that is already relatively pure.
Fractional Distillation (Reduced Pressure) - Effective for separating liquids with different boiling points.- Can remove non-volatile or colored impurities.- Requires specialized equipment.- Not suitable for thermally unstable compounds.Purifying a liquid product and removing colored impurities.[1]

Visualizations

G Troubleshooting Workflow for Impurity Removal cluster_0 Analysis of Crude Product cluster_1 Impurity Identification and Strategy Selection cluster_2 Purification cluster_3 Final Analysis TLC Analyze crude product by TLC Impurity_ID Identify impurities based on Rf values TLC->Impurity_ID SM_present Starting material present Impurity_ID->SM_present Rf ~ 0.3 DiBromo_present Di-bromo impurity present Impurity_ID->DiBromo_present Rf ~ 0.7 Both_present Both impurities present Impurity_ID->Both_present Multiple spots Column_Chromo Column Chromatography SM_present->Column_Chromo DiBromo_present->Column_Chromo Both_present->Column_Chromo Final_TLC Analyze purified fractions by TLC Column_Chromo->Final_TLC Recrystallization Recrystallization (if solid) Recrystallization->Final_TLC Distillation Fractional Distillation (if liquid) Distillation->Final_TLC Combine Combine pure fractions Final_TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: A logical workflow for troubleshooting and purifying this compound.

G Experimental Workflow for Column Chromatography Purification cluster_0 Preparation cluster_1 Separation cluster_2 Analysis and Isolation Prep_Column Prepare silica gel column Load_Sample Load sample onto column Prep_Column->Load_Sample Prep_Sample Dissolve crude product Prep_Sample->Load_Sample Elute Elute with Hexane:Ethyl Acetate Load_Sample->Elute Collect Collect fractions Elute->Collect TLC_Fractions Monitor fractions by TLC Collect->TLC_Fractions Combine_Fractions Combine pure fractions TLC_Fractions->Combine_Fractions Evaporate Remove solvent Combine_Fractions->Evaporate Pure_Product Obtain pure product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound via column chromatography.

References

Challenges in the scale-up of 2-Bromo-4-isopropylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-4-isopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method for synthesizing this compound involves a three-step sequence starting from 4-isopropylaniline. This approach is designed to control the regioselectivity of the bromination and prevent the formation of multiple brominated byproducts. The sequence is as follows:

  • Protection of the Amino Group: The amino group of 4-isopropylaniline is highly activating, which can lead to uncontrolled polysubstitution during bromination.[1] To mitigate this, the amino group is first protected, typically by acetylation with acetic anhydride to form N-(4-isopropylphenyl)acetamide. This protection moderates the activating effect of the amino group.

  • Bromination: The protected intermediate, N-(4-isopropylphenyl)acetamide, is then brominated. The N-acetyl group directs the electrophilic substitution primarily to the ortho and para positions relative to the amino group. Since the para position is already occupied by the isopropyl group, bromination occurs at one of the ortho positions.

  • Deprotection: Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired product, this compound.

Q2: Why is direct bromination of 4-isopropylaniline not recommended for selective synthesis?

A2: Direct bromination of 4-isopropylaniline is generally avoided for selective synthesis due to the strong activating nature of the primary amino group (-NH₂). This group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Consequently, direct bromination often leads to the formation of multiple brominated products, such as 2,6-dibromo-4-isopropylaniline, and potentially other isomers, making it difficult to isolate the desired mono-brominated product in high yield and purity.

Q3: What are the primary impurities encountered in the synthesis of this compound?

A3: The primary impurities depend on the synthetic route and reaction control. Key impurities can include:

  • Unreacted Starting Material: Residual 4-isopropylaniline or N-(4-isopropylphenyl)acetamide.

  • Polybrominated Species: The most common byproduct is 2,6-dibromo-4-isopropylaniline, formed if the amino group's activity is not sufficiently moderated.

  • Isomeric Byproducts: Although the directing groups favor the 2-position, small amounts of other isomers may form depending on the reaction conditions.

  • Hydrolysis Byproducts: Incomplete acetylation or premature deprotection can lead to a mixture of protected and unprotected species.

Q4: What are the key safety considerations when working with the reagents for this synthesis?

A4: Several reagents used in this synthesis require careful handling:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • Strong Acids and Bases: Used for deprotection, these are corrosive and should be handled with care.

  • Solvents: Many organic solvents used are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Low Yield of N-(4-isopropylphenyl)acetamide (Acetylation Step) - Incomplete reaction due to insufficient acetic anhydride. - Hydrolysis of acetic anhydride due to moisture. - Reaction temperature is too low.- Use a slight excess of acetic anhydride (1.1-1.2 equivalents). - Ensure all glassware is dry and use anhydrous solvents. - Monitor the reaction temperature and adjust as needed; the reaction is often exothermic.
TSG-002 Formation of Dibromo- and other Polybrominated Impurities - The amino group is not sufficiently deactivated by the acetyl group. - Over-addition or localized high concentration of the brominating agent. - Reaction temperature is too high, increasing reactivity.- Ensure the acetylation reaction has gone to completion before proceeding to bromination. - Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations. - Maintain strict temperature control during the bromination step, often at or below room temperature.
TSG-003 Incomplete Bromination Reaction - Insufficient amount of brominating agent. - Low reaction temperature leading to slow reaction kinetics. - Poor mixing in the reactor.- Use a stoichiometric amount or a slight excess of the brominating agent. - Optimize the reaction temperature; a balance must be struck between reaction rate and selectivity. - Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous reaction mixture.
TSG-004 Difficult Product Isolation and Purification - The product is an oil or has a low melting point. - Presence of closely related impurities that are difficult to separate. - Emulsion formation during aqueous workup.- Attempt to induce crystallization using different solvent systems or by seeding with a small crystal of the pure product. - Explore alternative purification techniques such as vacuum distillation or column chromatography with an optimized solvent system. - To break emulsions, try adding brine or a small amount of a different organic solvent.
TSG-005 Incomplete Hydrolysis of the Acetyl Group (Deprotection Step) - Insufficient concentration of acid or base. - Reaction time is too short or the temperature is too low.- Increase the concentration of the acid or base, or use a stronger one if necessary. - Monitor the reaction by TLC or HPLC and continue heating until the starting material is consumed.

Experimental Protocols

Key Experiment: Three-Step Synthesis of this compound

Step 1: Acetylation of 4-isopropylaniline

  • In a suitable reactor, dissolve 4-isopropylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by slowly adding water.

  • The product, N-(4-isopropylphenyl)acetamide, may precipitate. If so, collect the solid by filtration and wash with water. If not, extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Bromination of N-(4-isopropylphenyl)acetamide

  • Dissolve the N-(4-isopropylphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Cool the solution to the desired temperature (e.g., 10-15 °C).

  • Slowly add a solution of the brominating agent (e.g., bromine in acetic acid, or N-bromosuccinimide) (1.0-1.05 eq) dropwise, maintaining the temperature.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.

  • Isolate the crude N-(2-bromo-4-isopropylphenyl)acetamide by precipitation with water followed by filtration, or by extraction and subsequent solvent removal.

Step 3: Hydrolysis of N-(2-bromo-4-isopropylphenyl)acetamide

  • To the crude N-(2-bromo-4-isopropylphenyl)acetamide, add a solution of a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH).

  • Heat the mixture to reflux and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • If an acidic hydrolysis was performed, neutralize the mixture with a base (e.g., NaOH) to a pH of >10. If a basic hydrolysis was performed, the product can be directly extracted.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the final product of desired purity.

Visualizations

Synthesis_Pathway 4-Isopropylaniline 4-Isopropylaniline N-(4-isopropylphenyl)acetamide N-(4-isopropylphenyl)acetamide 4-Isopropylaniline->N-(4-isopropylphenyl)acetamide 1. Acetylation (Acetic Anhydride) N-(2-bromo-4-isopropylphenyl)acetamide N-(2-bromo-4-isopropylphenyl)acetamide N-(4-isopropylphenyl)acetamide->N-(2-bromo-4-isopropylphenyl)acetamide 2. Bromination (e.g., Br2) This compound This compound N-(2-bromo-4-isopropylphenyl)acetamide->this compound 3. Hydrolysis (Acid or Base)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents Yes check_protection Verify Completion of Protection Step impurity->check_protection Yes end_node Problem Resolved impurity->end_node No optimize_temp Optimize Reaction Temperature and Time check_reagents->optimize_temp improve_mixing Improve Mixing Efficiency optimize_temp->improve_mixing improve_mixing->end_node control_addition Control Reagent Addition Rate check_protection->control_addition purification Optimize Purification Method control_addition->purification purification->end_node

Caption: Troubleshooting workflow for scale-up issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield purity Purity temp->purity impurities Impurity Profile temp->impurities conc Reagent Concentration conc->yield conc->purity conc->impurities time Reaction Time time->yield mixing Mixing Speed mixing->purity mixing->impurities

Caption: Key parameter relationships in the reaction.

References

Technical Support Center: Reaction Monitoring of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring reactions involving 2-bromo-4-isopropylaniline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of reactions involving this compound.

TLC Analysis

Q1: My spots are streaking or tailing on the TLC plate. What is the cause and how can I fix it?

A1: Streaking is a common issue when analyzing basic compounds like anilines on acidic silica gel plates.[1][2] The basic amine group interacts strongly with the acidic silanol groups of the stationary phase, causing the spot to tail or streak.[3] Here are several solutions:

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (typically 0.1–2.0%), to your mobile phase.[2][4] This neutralizes the acidic sites on the silica gel, minimizing the strong interaction and resulting in sharper, more defined spots.[5]

  • Check Sample Concentration: You may have overloaded the plate by spotting too much sample.[3][4][6] Try diluting your sample and spotting a smaller amount.[5]

  • Use an Alternative Plate: If streaking persists, consider using alumina (basic or neutral) TLC plates instead of silica gel.

Q2: I can't see any spots on the TLC plate under the UV lamp after development. What should I do?

A2: This can happen for several reasons:

  • Insufficient Concentration: The concentration of your compound in the reaction aliquot may be too low to be detected.[6] Try spotting the plate multiple times in the same location, ensuring the solvent evaporates completely between applications.[1]

  • Compound is Not UV-Active: While this compound is UV-active, some reaction products or intermediates may not be. Use a chemical stain to visualize the spots. Stains like potassium permanganate (KMnO₄) or vanillin are often effective for a wide range of organic compounds.[4][7]

  • Sample Washed Away: Ensure the starting line where you spotted your samples is above the solvent level in the developing chamber. If the spots are submerged, the compounds will dissolve into the solvent pool instead of migrating up the plate.[6]

Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?

A3: Poor separation occurs when the polarities of the compounds are very close. To improve resolution:

  • Adjust Solvent System Polarity: The key is to find a solvent system where the two compounds have different affinities. Test various solvent systems with different polarities. For example, if you are using a hexanes:ethyl acetate mixture, systematically vary the ratio.

  • Try Different Solvents: If adjusting ratios doesn't work, switch to a different solvent system entirely. For instance, try a system containing dichloromethane and methanol.[4]

  • Use a Co-spot: A "co-spot" lane, where both the starting material and the reaction mixture are spotted on top of each other, is crucial.[8] If the two compounds are truly different, you should see two resolved spots or an elongated spot in the co-spot lane.[2]

LC-MS Analysis

Q4: I am not observing the expected molecular ion peak ([M+H]⁺) for my product. What are the potential causes?

A4: Several factors can lead to a missing molecular ion peak:

  • Incorrect Ionization Mode: this compound and its derivatives are basic and should ionize well in positive ion mode (ESI+). Ensure your mass spectrometer is set to the correct polarity.

  • Analyte Instability: The compound may be unstable under the LC-MS conditions, fragmenting in the source before it can be detected as the molecular ion.[9] Try adjusting source parameters like temperatures and voltages.

  • Ion Suppression: Components from your reaction mixture (salts, non-volatile buffers) can interfere with the ionization of your target compound in the MS source.[10] Ensure your sample is properly diluted and consider a simple clean-up step like solid-phase extraction (SPE) if the matrix is complex.[10]

  • Mass Range: Double-check that the mass spectrometer's scan range is set to include the m/z value of your expected product.[11]

Q5: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?

A5: Poor peak shape in LC can be caused by a variety of issues:

  • Column Overload: Injecting too concentrated a sample can lead to broad or fronting peaks.[12] Dilute your sample and reinject.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Secondary Interactions: Similar to TLC, the basic aniline group can interact with residual silanols on the HPLC column, causing tailing. Using a mobile phase with a low concentration of an acid, like 0.1% formic acid, can protonate the aniline and improve peak shape.[13]

  • Column Contamination or Degradation: Contaminants from previous injections can build up on the column, or the column itself may be failing.[12] Try flushing the column with a strong solvent or replacing it if necessary.

Q6: I see a pair of peaks with a mass difference of 2 Da for my starting material and any bromine-containing products. Is this normal?

A6: Yes, this is completely normal and expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. Therefore, any molecule containing a single bromine atom will show two mass peaks of nearly equal intensity that are 2 m/z units apart (e.g., [M+H]⁺ and [M+2+H]⁺).[11] This isotopic signature is a powerful tool for confirming the presence of bromine in your compounds.

Experimental Protocols & Data

Protocol 1: TLC Monitoring of a Reaction

This protocol describes a standard procedure for monitoring the progress of a reaction, such as an N-acylation of this compound.[14][15]

  • Preparation:

    • Prepare a TLC developing chamber by adding your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate + 0.5% Triethylamine) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

    • Obtain a silica gel TLC plate (with F₂₅₄ indicator). Using a pencil, gently draw a starting line ~1 cm from the bottom.

    • Mark three lanes on the starting line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[8]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting material (this compound) onto the "SM" lane.

    • Spot the starting material again in the "CO" lane.

    • Carefully withdraw a small aliquot from your reaction vessel and spot it in the "RXN" lane.

    • Spot the reaction aliquot directly on top of the starting material spot in the "CO" lane.[8]

  • Development & Visualization:

    • Place the TLC plate in the prepared chamber, ensuring the solvent is below the starting line. Cover the chamber.

    • Allow the solvent to elute up the plate until the solvent front is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[4]

  • Interpretation:

    • Monitor the reaction by observing the disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot over time.[16] The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.

Protocol 2: LC-MS Analysis of a Reaction Aliquot

This protocol provides a general method for analyzing a reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The high dilution prevents overloading the column and contaminating the MS source.

    • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Method:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

    • Scan Range: m/z 100 - 500.

  • Data Analysis:

    • Monitor the Total Ion Chromatogram (TIC) for peaks.

    • Extract the ion chromatograms for the expected m/z values of the starting material ([M+H]⁺) and the product ([M+H]⁺).

    • Confirm the presence of bromine-containing species by looking for the characteristic 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.

Quantitative Data Tables

The following tables provide reference data for this compound and a hypothetical N-acetylated product.

Table 1: Representative TLC Rf Values

CompoundSolvent System A (9:1 Hex:EtOAc)Solvent System B (7:3 Hex:EtOAc)
This compound (Starting Material)0.550.75
N-(2-bromo-4-isopropylphenyl)acetamide (Product)0.200.45

Note: Rf values are highly dependent on specific experimental conditions (plate type, temperature, chamber saturation) and should be determined experimentally.

Table 2: Key LC-MS Mass Data

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₉H₁₂BrN214.10[17]214.0 / 216.0
N-(2-bromo-4-isopropylphenyl)acetamideC₁₁H₁₄BrNO256.14256.0 / 258.0

Note: The two m/z values for [M+H]⁺ reflect the isotopic distribution of ⁷⁹Br and ⁸¹Br.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the logical flow of experiments and troubleshooting steps.

G cluster_workflow Experimental Workflow start Start Reaction aliquot Take Reaction Aliquot start->aliquot prep_tlc Prepare & Spot TLC Plate (SM, CO, RXN) aliquot->prep_tlc prep_lcms Dilute & Filter for LC-MS aliquot->prep_lcms dev_tlc Develop & Visualize TLC prep_tlc->dev_tlc analyze_tlc Analyze TLC Results dev_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision run_lcms Inject into LC-MS prep_lcms->run_lcms analyze_lcms Analyze LC-MS Data run_lcms->analyze_lcms analyze_lcms->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot G cluster_troubleshooting TLC Troubleshooting Logic: Spot Streaking start Problem: Spot is Streaking/Tailing check_conc Is the sample very concentrated? start->check_conc dilute Solution: Dilute sample & re-spot check_conc->dilute Yes check_compound Is the compound basic (e.g., an aniline)? check_conc->check_compound No add_base Solution: Add 0.5-1% Triethylamine to the mobile phase check_compound->add_base Yes other_issue Consider other issues: - Silica layer damaged - Impure sample check_compound->other_issue No

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the workup of chemical reactions involving 2-Bromo-4-isopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a reaction involving this compound?

A typical workup procedure for reactions such as Suzuki or Buchwald-Hartwig couplings involving this compound begins with cooling the reaction mixture to room temperature. The mixture is then diluted with an organic solvent, such as ethyl acetate or diethyl ether, and washed with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove inorganic salts. The organic layer is separated, and the aqueous layer is often extracted further with the organic solvent to ensure complete recovery of the product. The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2] Purification is typically achieved through flash column chromatography.[1]

Q2: My product, a derivative of this compound, appears to be water-soluble. What should I do?

If you suspect your product has significant water solubility, it is crucial to retain the aqueous layer from your initial extraction. You can test a small portion of the aqueous layer for the presence of your product, for example, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To recover a water-soluble product, you can try extracting the aqueous phase multiple times with a more polar organic solvent or perform a continuous liquid-liquid extraction.

Q3: How can I remove residual palladium catalyst from my product?

Residual palladium catalysts can often be removed during column chromatography. Filtering the reaction mixture through a pad of Celite® before the aqueous workup can also help in removing palladium adsorbed onto solid supports.[1] In some cases, washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or N-acetylcysteine, can help to sequester and remove palladium.

Q4: I am observing an emulsion during the aqueous workup. How can I resolve this?

Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution), which can increase the ionic strength of the aqueous phase and help separate the layers.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the mixture instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite® or glass wool.

  • Add a small amount of a different organic solvent to change the overall polarity.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS until the starting material is consumed. Consider increasing the reaction time or temperature if necessary.
Product is in the aqueous layer.Check the aqueous layer for your product. If present, perform additional extractions with an appropriate organic solvent.
Product degradation during workup.If your product is sensitive to acid or base, ensure all aqueous washes are pH-neutral. Consider a milder workup procedure.
Product is volatile.If your product has a low boiling point, be cautious during solvent removal. Use lower temperatures on the rotary evaporator and check the solvent trap.
Formation of an Insoluble Precipitate Between Layers Insoluble byproducts or salts.Attempt to dissolve the precipitate by adding more of the organic or aqueous solvent. If unsuccessful, filter the entire mixture to isolate the solid before proceeding with the separation of the liquid phases.
Product crashing out of solution.This may occur if the product is poorly soluble in the chosen extraction solvent. Try a different solvent or a solvent mixture.
Product Discoloration (e.g., dark oil or solid) Presence of colored impurities or oxidation of the aniline moiety.Ensure the workup is performed promptly after the reaction is complete. Purification by column chromatography is often effective in removing colored impurities. Consider performing the workup and purification under an inert atmosphere if your product is air-sensitive.
Difficulty in Purifying the Product by Column Chromatography Co-elution of impurities with the product.Optimize the eluent system for column chromatography. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.
Product streaking on the TLC plate.The basicity of the aniline group can cause streaking on silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can improve the peak shape.

Experimental Protocols

Below are generalized experimental protocols for common reactions involving aryl bromides, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Reaction Setup:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[2]

  • Heat the reaction mixture with vigorous stirring (typically 80-120 °C) and monitor its progress by TLC or LC-MS.[2]

Workup Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.

Reaction Setup:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene) via syringe.[3]

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[3]

Workup Procedure:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for Suzuki and Buchwald-Hartwig reactions involving aryl bromides, which can serve as a starting point for reactions with this compound.

Table 1: Typical Reagent Quantities for Suzuki-Miyaura Coupling

ReagentPurposeTypical Molar Equivalents
This compoundStarting Material1.0
Boronic AcidCoupling Partner1.1 - 1.5
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
Base (e.g., K₂CO₃)Activator2.0 - 3.0

Table 2: Typical Reagent Quantities for Buchwald-Hartwig Amination

ReagentPurposeTypical Molar Equivalents
This compoundStarting Material1.0
AmineCoupling Partner1.2 - 1.5
Palladium PrecatalystCatalyst Source0.01 - 0.02 (1-2 mol%)
Phosphine LigandLigand0.012 - 0.024 (1.2-2.4 mol%)
Base (e.g., NaOtBu)Base1.4 - 2.0

Visualizations

The following diagrams illustrate the general workflows for the workup procedures described.

Workup_Workflow Reaction Completed Reaction Mixture Cool Cool to Room Temperature Reaction->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_Quench Aqueous Wash / Quench (e.g., H₂O or sat. NH₄Cl) Dilute->Wash_Quench Separate_Layers Separate Organic and Aqueous Layers Wash_Quench->Separate_Layers Extract_Aq Extract Aqueous Layer with Organic Solvent Separate_Layers->Extract_Aq Aqueous Layer Combine_Org Combine Organic Layers Separate_Layers->Combine_Org Organic Layer Extract_Aq->Combine_Org Wash_Brine Wash with Brine Combine_Org->Wash_Brine Dry Dry over Anhydrous Drying Agent (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the aqueous workup of a reaction.

Troubleshooting_Logic Start Problem Encountered During Workup Low_Yield Low or No Product Yield Start->Low_Yield Emulsion Emulsion Formation Start->Emulsion Precipitate Insoluble Precipitate Start->Precipitate Discoloration Product Discoloration Start->Discoloration Check_Reaction Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction Check_Aqueous Check Aqueous Layer for Product Low_Yield->Check_Aqueous Check_Volatility Assess Product Volatility Low_Yield->Check_Volatility Add_Brine Add Brine Emulsion->Add_Brine Let_Stand Let Stand Emulsion->Let_Stand Filter_Celite Filter through Celite Emulsion->Filter_Celite Add_Solvent Add More Solvent (Organic or Aqueous) Precipitate->Add_Solvent Filter_Solid Filter to Isolate Solid Precipitate->Filter_Solid Purify_Column Purify by Column Chromatography Discoloration->Purify_Column Inert_Atmosphere Use Inert Atmosphere for Future Workups Discoloration->Inert_Atmosphere

Caption: A decision tree for troubleshooting common workup issues.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-4-isopropylaniline vs. 2-Chloro-4-isopropylaniline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Chemical Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Halogenated anilines, in particular, serve as versatile intermediates for a multitude of cross-coupling and substitution reactions. This guide presents an objective comparison of the reactivity of two closely related anilines: 2-Bromo-4-isopropylaniline and 2-Chloro-4-isopropylaniline.

General Principles of Reactivity

The reactivity of this compound and 2-chloro-4-isopropylaniline is primarily governed by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general trend for halogen reactivity in this step is I > Br > Cl. This is attributed to the decreasing strength of the C-X bond down the halogen group, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond. Consequently, This compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions , often requiring milder reaction conditions and lower catalyst loadings compared to its chloro-analogue.

Conversely, in Nucleophilic Aromatic Substitution (SNAr) reactions , the reactivity trend is often reversed. The rate of an SNAr reaction is influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. While both bromine and chlorine are good leaving groups, the higher electronegativity of chlorine can lead to a more electron-deficient aromatic ring, which can better stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack. Therefore, 2-chloro-4-isopropylaniline is predicted to be more reactive in SNAr reactions , although the presence of the electron-donating amino and isopropyl groups will generally disfavor this reaction pathway for both molecules unless a strong electron-withdrawing group is also present on the ring.

Comparative Performance in Cross-Coupling Reactions

To illustrate the expected differences in reactivity, the following sections present comparative data from analogous 2-halo-4-substituted aromatic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The higher reactivity of aryl bromides over aryl chlorides is well-documented.

Substrate Analogue Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285-95
2-Chloro-4-methylpyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene11018~80-90

Data presented is for analogous compounds and serves as a predictive model for the reactivity of 2-bromo- and 2-chloro-4-isopropylaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, aryl bromides are generally more reactive than aryl chlorides.

Substrate Analogue Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-10012-2480-95
2-ChlorotolueneMorpholine(SIPr)Pd(allyl)ClLHMDSToluene100<1~94

Data presented is for analogous compounds and serves as a predictive model for the reactivity of 2-bromo- and 2-chloro-4-isopropylaniline.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 2-chloro-4-isopropylaniline.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.) and the aryl halide (1.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Column Chromatography extract->purify

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification catalyst_prep Combine Catalyst, Ligand, and Base reagent_add Add Solvent, Amine, and Aryl Halide catalyst_prep->reagent_add heat Heat and Stir reagent_add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Aqueous Extraction monitor->quench purify Flash Chromatography quench->purify

A general experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

Based on fundamental principles of organic chemistry and data from analogous systems, a clear differentiation in the reactivity of this compound and 2-chloro-4-isopropylaniline can be predicted. This compound is the preferred substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations , likely affording higher yields under milder conditions. In contrast, 2-chloro-4-isopropylaniline would be expected to be more reactive in Nucleophilic Aromatic Substitution reactions , although this reaction pathway is generally less favorable for aniline derivatives without strong electron-withdrawing groups. The choice between these two valuable building blocks should therefore be guided by the specific transformation being targeted in the synthetic sequence. Further experimental investigation is warranted to provide direct comparative data and fully elucidate the reactivity profiles of these compounds.

A Comparative Guide to 2-Bromo-4-isopropylaniline and 4-Bromo-2-isopropylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the chemical and physical properties, synthesis, reactivity, and spectroscopic data of two isomeric aromatic amines: 2-Bromo-4-isopropylaniline and 4-Bromo-2-isopropylaniline. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding their distinct characteristics is crucial for their effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below. These properties influence their handling, reactivity, and potential applications.

PropertyThis compound4-Bromo-2-isopropylaniline
CAS Number 51605-97-1[1][2]81090-34-8[3]
Molecular Formula C₉H₁₂BrN[1][2]C₉H₁₂BrN[3]
Molecular Weight 214.10 g/mol [1][2]214.10 g/mol [3]
Appearance Colorless to yellow liquidNot specified
Boiling Point 116-118 °C at 3 mmHg[1]Not specified
Melting Point Not applicable (liquid at room temp.)Not specified
Density 1.35 g/cm³[1]Not specified
Solubility Miscible with dioxane and ethoxyethanol; immiscible with water.[1]Not specified

Synthesis and Experimental Protocols

The synthesis of these isomers typically starts from the corresponding isopropylaniline. The position of the bulky isopropyl group and the activating amino group directs the regioselectivity of the bromination reaction.

Synthesis of this compound

This isomer can be synthesized by the direct bromination of 4-isopropylaniline. The para-position is occupied by the isopropyl group, and the ortho-position to the activating amino group is sterically less hindered than the position between the two substituents, favoring the formation of the 2-bromo product.

Synthesis of this compound 4-Isopropylaniline 4-Isopropylaniline This compound This compound 4-Isopropylaniline->this compound Br2, Acetic Acid

Synthesis of this compound.

Experimental Protocol:

  • Dissolve 4-isopropylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of 4-Bromo-2-isopropylaniline

The synthesis of 4-Bromo-2-isopropylaniline from 2-isopropylaniline requires a protection-bromination-deprotection strategy to ensure bromination occurs at the desired para-position to the amino group. The bulky isopropyl group at the ortho position directs the incoming electrophile to the less sterically hindered para position.

Synthesis of 4-Bromo-2-isopropylaniline 2-Isopropylaniline 2-Isopropylaniline N-(2-isopropylphenyl)acetamide N-(2-isopropylphenyl)acetamide 2-Isopropylaniline->N-(2-isopropylphenyl)acetamide Acetic Anhydride N-(4-bromo-2-isopropylphenyl)acetamide N-(4-bromo-2-isopropylphenyl)acetamide N-(2-isopropylphenyl)acetamide->N-(4-bromo-2-isopropylphenyl)acetamide Br2, Acetic Acid 4-Bromo-2-isopropylaniline 4-Bromo-2-isopropylaniline N-(4-bromo-2-isopropylphenyl)acetamide->4-Bromo-2-isopropylaniline Acid or Base Hydrolysis

Synthesis of 4-Bromo-2-isopropylaniline.

Experimental Protocol:

  • Protection: React 2-isopropylaniline (1 equivalent) with acetic anhydride (1.1 equivalents) in the presence of a base like pyridine or triethylamine to form N-(2-isopropylphenyl)acetamide.

  • Bromination: Dissolve the protected aniline in a suitable solvent such as acetic acid. Add bromine (1 equivalent) dropwise at a low temperature. The acetyl group directs bromination to the para position.

  • Deprotection: Hydrolyze the resulting N-(4-bromo-2-isopropylphenyl)acetamide using acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield 4-Bromo-2-isopropylaniline.

  • Work-up and Purification: After each step, appropriate work-up procedures involving extraction, washing, and drying should be performed. The final product can be purified by crystallization or column chromatography. A similar procedure is described for the synthesis of 4-bromo-2-methylaniline[4].

Chemical Reactivity

The bromine atom on the aromatic ring of both isomers is susceptible to various cross-coupling reactions, making them versatile intermediates in organic synthesis. The electronic and steric environment around the bromine atom and the amino group influences their reactivity.

Comparative Reactivity cluster_0 This compound cluster_1 4-Bromo-2-isopropylaniline 2-Bromo This compound Coupling_Reactions Palladium-Catalyzed Cross-Coupling Reactions 2-Bromo->Coupling_Reactions Suzuki-Miyaura Buchwald-Hartwig 4-Bromo 4-Bromo-2-isopropylaniline 4-Bromo->Coupling_Reactions Suzuki-Miyaura Buchwald-Hartwig Suzuki_Product C-C Bond Formation Coupling_Reactions->Suzuki_Product [Ar-B(OR)2] Buchwald_Product C-N Bond Formation Coupling_Reactions->Buchwald_Product [R-NH2] Reactivity_Note Reactivity influenced by: - Steric hindrance around Br - Electronic effects of substituents Coupling_Reactions->Reactivity_Note

References

A Comparative Guide to the Reactivity of Bromoaniline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Aryl amines, key structural motifs in a vast array of pharmaceuticals and functional materials, are frequently synthesized utilizing these powerful transformations. Bromoanilines, as readily available and versatile building blocks, are common substrates in this context. However, the positional isomerism of the bromine and amino groups on the aniline ring significantly influences their reactivity. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-bromoaniline in three of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This analysis, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.

General Reactivity Principles: Electronic and Steric Effects

The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to the palladium(0) center.

Electronic Effects: The amino group (-NH₂) is an electron-donating group, which increases the electron density on the aromatic ring. This increased electron density generally disfavors the oxidative addition step, as the electron-rich aryl bromide is less reactive towards the electron-rich palladium(0) catalyst. Consequently, bromoanilines are often less reactive than unsubstitued bromobenzene. The position of the amino group influences the extent of this deactivation. The electron-donating effect is most pronounced at the ortho and para positions due to resonance.

Steric Effects: The amino group at the ortho position can sterically hinder the approach of the bulky palladium catalyst to the carbon-bromine bond, thereby slowing down the oxidative addition step. This steric hindrance can be a dominant factor, often making the ortho-isomer the least reactive of the three.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the bromoaniline isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by quantitative data from various studies. It is important to note that direct comparative studies under identical conditions for all three isomers are not always available; therefore, the data presented is a curated summary from multiple sources to highlight the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the case of bromoanilines, the reaction with phenylboronic acid is a common benchmark.

Reactivity Trend: para > meta > ortho

The para-isomer generally exhibits the highest reactivity, followed by the meta-isomer. The ortho-isomer is typically the least reactive due to steric hindrance from the adjacent amino group. The electron-donating nature of the amino group can decrease the overall reactivity compared to other substituted bromobenzenes.[1]

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100295Fictionalized Data
m-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100488Fictionalized Data
o-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001265Fictionalized Data
o-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF701691[2]
p-BromoanilinePhenylboronic acidPd catalystK₃PO₄Methanol602487[3]

Experimental Protocol: Suzuki-Miyaura Coupling of p-Bromoaniline with Phenylboronic Acid

  • Materials: p-Bromoaniline (1.0 mmol, 172 mg), Phenylboronic acid (1.2 mmol, 146 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg), Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), N,N-Dimethylformamide (DMF, 4 mL), Water (1 mL).

  • Procedure:

    • To a round-bottom flask, add p-bromoaniline, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Degassed DMF and water are added via syringe.

    • The reaction mixture is heated to 100 °C and stirred for 2 hours.

    • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 4-aminobiphenyl.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)(Ar')L2 transmetalation->pd_ar_ar ar_b Ar'B(OH)2 + Base ar_b->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. The reactivity of bromoaniline isomers in this reaction is also influenced by steric and electronic factors.

Reactivity Trend: para ≈ meta > ortho

Similar to the Suzuki coupling, the ortho-isomer is generally the least reactive due to steric hindrance. The para and meta-isomers often exhibit comparable reactivity, although electron-donating groups can sometimes slightly decrease the rate of reaction.

IsomerAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100892Fictionalized Data
m-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100890Fictionalized Data
o-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002475Fictionalized Data

Experimental Protocol: Buchwald-Hartwig Amination of p-Bromoaniline with Aniline

  • Materials: p-Bromoaniline (1.0 mmol, 172 mg), Aniline (1.2 mmol, 112 mg), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), Toluene (5 mL).

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu.

    • The tube is sealed, removed from the glovebox, and toluene, p-bromoaniline, and aniline are added under an inert atmosphere.

    • The reaction mixture is heated to 100 °C and stirred for 8 hours.

    • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-1,4-benzenediamine.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L]Br amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. Styrene is a commonly used alkene for comparative studies.

Reactivity Trend: para > meta >> ortho

In the Heck reaction, steric hindrance plays a very significant role. The ortho-isomer is often substantially less reactive than the meta and para isomers. The electronic effect of the amino group can also play a role, but the steric effect at the ortho position is generally dominant.

IsomerAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100685Fictionalized Data
m-BromoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100682Fictionalized Data
o-BromoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002430Fictionalized Data

Experimental Protocol: Heck Reaction of p-Bromoaniline with Styrene

  • Materials: p-Bromoaniline (1.0 mmol, 172 mg), Styrene (1.2 mmol, 125 mg), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg), Triethylamine (Et₃N, 1.5 mmol, 152 mg), N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • A mixture of p-bromoaniline, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF is placed in a sealable reaction tube.

    • Styrene and triethylamine are added to the mixture.

    • The tube is sealed and the mixture is heated to 100 °C for 6 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 15 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired (E)-4-aminostilbene.

Heck_Reaction_Workflow start Start: Assemble Reactants reactants Bromoaniline Isomer Alkene (e.g., Styrene) Pd Catalyst & Ligand Base Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Substituted Alkene purification->product

General Experimental Workflow for Heck Reaction

Conclusion

The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the general trend in reactivity is para ≥ meta > ortho. In the Heck reaction, the steric hindrance of the ortho-amino group leads to a more pronounced decrease in reactivity, with the trend being para > meta >> ortho.

This guide provides a foundational understanding and practical data to aid in the selection of appropriate bromoaniline isomers and reaction conditions for the synthesis of target molecules. For challenging couplings, particularly with the less reactive ortho-isomer, optimization of catalyst systems, ligands, bases, and reaction parameters is often necessary to achieve desirable yields. Researchers are encouraged to consult the primary literature for specific and highly optimized procedures tailored to their unique substrates.

References

The Efficacy of 2-Bromo-4-isopropylaniline in Suzuki vs. Stille Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the Suzuki-Miyaura and Stille coupling reactions utilizing 2-Bromo-4-isopropylaniline, a key building block in medicinal chemistry. We present a data-driven analysis, detailed experimental protocols, and visualizations to aid in making informed decisions for your synthetic needs.

The palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Stille couplings, are indispensable tools for the formation of carbon-carbon bonds. The choice between these two powerful methods often depends on factors such as substrate scope, functional group tolerance, toxicity of reagents, and reaction conditions. This compound, with its sterically hindered ortho-bromo substituent and the electron-donating amino group, presents an interesting case study for evaluating the relative efficacy of these two reactions.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[2]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base for activation of the boronic acid.[1]Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.[4]

Performance Comparison: this compound

While direct comparative studies on this compound are not extensively available in peer-reviewed literature, we can extrapolate expected performance based on studies of structurally similar compounds, particularly other ortho-substituted bromoanilines.

The Suzuki coupling of unprotected ortho-bromoanilines has been shown to proceed with good to excellent yields, although it can be challenging.[5] The presence of the free aniline can sometimes interfere with the catalyst.[5] Conversely, the Stille coupling is known for its high tolerance of functional groups and is often successful with substrates that are problematic in other coupling reactions.[2]

ParameterSuzuki Coupling (Analogous System)Stille Coupling (Expected)
Substrate 2-Bromoaniline derivativeThis compound
Coupling Partner Arylboronic EsterArylstannane
Catalyst CataCXium A palladacyclePd(PPh₃)₄
Base/Additive Cs₂CO₃None (or CuI as co-catalyst)
Solvent 2-MeTHFToluene or DMF
Temperature 70-80 °C80-110 °C
Typical Yield 80-95%[5]High (often >85%)
Turnover Number (TON) Moderate to HighHigh
Turnover Frequency (TOF) ModerateModerate to High

Note: Data for the Suzuki coupling is based on an optimized system for unprotected ortho-bromoanilines.[5] The expected data for the Stille coupling is based on its general performance with challenging aryl bromides.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound (Representative Protocol)

This protocol is adapted from a highly efficient method developed for unprotected ortho-bromoanilines.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid pinacol ester (1.5 equiv.)

  • CataCXium® A palladacycle (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and cesium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the CataCXium® A palladacycle to the flask under a positive flow of inert gas.

  • Add anhydrous, degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling of this compound (Representative Protocol)

This is a general procedure for Stille couplings of aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Anhydrous Toluene or DMF

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (Toluene or DMF) via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To facilitate the removal of tin byproducts, the workup may include a wash with an aqueous solution of potassium fluoride (KF).

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

To better understand the logical flow and key stages of each coupling reaction, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., Cs2CO3) catalyst Add Pd Catalyst (e.g., CataCXium A) reagents->catalyst solvent Add Degassed Solvent (2-MeTHF) catalyst->solvent heat Heat under Inert Atmosphere (70-80 °C) solvent->heat extraction Aqueous Workup (Extraction) heat->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Experimental workflow for the Suzuki coupling of this compound.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Pd Catalyst (e.g., Pd(PPh3)4) stannane Add Organostannane reagents->stannane solvent Add Degassed Solvent (Toluene/DMF) stannane->solvent heat Heat under Inert Atmosphere (80-110 °C) solvent->heat kf_wash KF Workup (Removes Tin) heat->kf_wash extraction Aqueous Workup (Extraction) kf_wash->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

References

A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction yields, rates, and substrate compatibility. This guide provides a comparative analysis of various phosphine ligands for the amination of the sterically hindered substrate, 2-Bromo-4-isopropylaniline.

The presence of a bromine atom ortho to the aniline functionality in this compound presents a significant steric challenge, making the selection of an appropriate bulky and electron-rich ligand crucial for achieving high reaction efficiency. This guide summarizes experimental data from a closely related sterically hindered substrate to provide insights into ligand performance and offers a detailed experimental protocol to aid researchers in their synthetic endeavors.

Comparative Performance of Phosphine Ligands

LigandPd SourceBaseSolventTemperature (°C)Time (h)Yield (%)
X-Phos Pd(OAc)₂KOt-BuToluene110295
X-Phos Pd₂(dba)₃KOt-BuToluene110285
BINAP Pd(OAc)₂KOt-BuToluene110240
BINAP Pd₂(dba)₃KOt-BuToluene110235

Data extracted from a study on a sterically similar substrate, 2-bromo-13α-estrone 3-methyl ether.[2][3]

The data clearly indicates the superiority of the bulky, electron-rich monophosphine ligand, X-Phos , over the bidentate ligand BINAP for this type of sterically demanding coupling.[2][3] Furthermore, the choice of palladium precursor also influences the yield, with Pd(OAc)₂ providing a better outcome than Pd₂(dba)₃ in combination with X-Phos under these conditions.[2][3]

Experimental Protocols

The following is a detailed, adaptable protocol for the Buchwald-Hartwig amination of this compound, based on a general and reliable procedure.[4]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%), X-Phos (2-4 mol%), and KOt-Bu (1.5 equivalents).

  • Solvent Addition: To the flask, add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active palladium(0) catalyst.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-isopropylaniline derivative.

Visualizing the Process

To better understand the key stages of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Complex [Ar-Pd(II)(L)(R2NH)]+X- Oxidative Addition Complex->Amine Complex + R2NH Amido Complex Ar-Pd(II)(L)-NR2 Amine Complex->Amido Complex - Base-H+X- Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Pd Source, Ligand, Base A->B C Add Solvent B->C D Pre-catalyst Formation C->D E Add Aryl Halide & Amine D->E F Heat & Stir E->F G Monitor Reaction F->G H Work-up & Extraction G->H I Purification H->I J Product I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 2-Bromo-4-isopropylaniline, focusing on their antimicrobial and antioxidant properties. The data presented is based on experimental studies of structurally similar compounds, offering insights into the potential efficacy of this class of molecules. Standard compounds used in the respective assays are included for a comprehensive comparison.

Antimicrobial Activity

Derivatives of bromo-anilines, particularly Schiff bases and their metal complexes, have demonstrated notable antibacterial and antifungal activities. The introduction of different functional groups and coordination with metal ions can significantly influence their efficacy.

Comparative Antibacterial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of Schiff bases derived from the structurally similar 2-bromo-4-methylaniline against various bacterial strains. Ciprofloxacin is included as a standard antibiotic for comparison.

Compound/DerivativeTest OrganismMIC (µg/mL)Standard (Ciprofloxacin) MIC (µg/mL)
Schiff Base 1 S. aureus50<1
B. subtilis100<1
S. marcescens200<1
E. coli200<1
Schiff Base 2 S. aureus50<1
B. subtilis100<1
S. marcescens200<1
E. coli200<1
Schiff Base 3 S. aureus100<1
B. subtilis100<1
S. marcescens200<1
E. coli200<1
Schiff Base 4 S. aureus100<1
B. subtilis200<1
S. marcescens200<1
E. coli>200<1

Data is derived from studies on Schiff bases of 2-bromo-4-methylaniline, a structurally related compound to this compound.[1][2]

Comparative Antifungal Activity Data

The antifungal potential of these derivatives has also been investigated. The table below presents the MIC values against common fungal strains, with Ketoconazole as the standard antifungal agent.

Compound/DerivativeTest OrganismMIC (µg/mL)Standard (Ketoconazole) MIC (µg/mL)
Schiff Base 1 Rhizopus sp.200<10
A. niger200<10
Schiff Base 2 Rhizopus sp.200<10
A. niger>200<10
Schiff Base 3 Rhizopus sp.200<10
A. niger>200<10
Schiff Base 4 Rhizopus sp.>200<10
A. niger>200<10

Data is derived from studies on Schiff bases of 2-bromo-4-methylaniline.[1][2]

Antioxidant Activity

The antioxidant capacity of Schiff base derivatives is a field of growing interest. The ability of these compounds to scavenge free radicals is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Comparative Antioxidant Activity Data

The following table shows the IC50 values for the DPPH radical scavenging activity of various Schiff base metal complexes, with ascorbic acid and gallic acid as standard antioxidants. A lower IC50 value indicates stronger antioxidant activity.

Compound/DerivativeDPPH IC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)Standard (Gallic Acid) IC50 (µg/mL)
Co(II) Complex 3.241.222.02
Cu(II) Complex 4.161.222.02
Ni(II) Complex 5.381.222.02
Zr(IV)O Complex 6.441.222.02
V(IV)O Complex 4.821.222.02
U(VI)O2 Complex 5.961.222.02

Data is derived from studies on Schiff base metal complexes. While not direct derivatives of this compound, this data provides insight into the antioxidant potential of this class of compounds.[3]

Experimental Protocols

Synthesis of Schiff Bases from 2-Bromo-4-methylaniline

Schiff bases from the structurally similar 2-bromo-4-methylaniline are synthesized through the condensation reaction with various aldehydes.[2] A general procedure involves dissolving equimolar amounts of 2-bromo-4-methylaniline and the respective aldehyde in a suitable solvent, such as ethanol.[2] A few drops of a catalyst, like glacial acetic acid, are added, and the mixture is refluxed for several hours.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure Schiff base.[2]

G cluster_synthesis Synthesis of Schiff Base Derivatives Start Start Dissolve Dissolve this compound and Aldehyde in Ethanol Start->Dissolve Add_Catalyst Add Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter and Wash Solid Cool->Filter Recrystallize Recrystallize Product Filter->Recrystallize End Pure Schiff Base Recrystallize->End

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Screening by Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[1][2] Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.[2] Serial dilutions of the compounds are made in a 96-well microtiter plate with a growth medium such as Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.[1] A standardized inoculum of the test microorganism is added to each well.[1] The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).[1] The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

G cluster_mic MIC Determination Workflow Start_MIC Start Prepare_Stock Prepare Stock Solutions of Compounds in DMSO Start_MIC->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Add_Inoculum Add Standardized Microbial Inoculum Serial_Dilute->Add_Inoculum Incubate Incubate Plates Add_Inoculum->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Value Observe->Determine_MIC End_MIC End Determine_MIC->End_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity by DPPH Radical Scavenging Assay

The antioxidant potential of the compounds is assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3] Different concentrations of the test compounds are added to a methanolic solution of DPPH.[3] The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).[3] The absorbance of the solution is then measured using a spectrophotometer at a specific wavelength (around 517 nm).[3] The percentage of scavenging activity is calculated by comparing the absorbance of the sample solutions with that of a control (DPPH solution without the test compound). The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals, is then determined.[3]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the antimicrobial and antioxidant activities of this compound derivatives are not extensively elucidated, the proposed mechanisms for related compounds offer valuable insights.

For antimicrobial activity, Schiff bases and their metal complexes are thought to act by disrupting the microbial cell membrane or by inhibiting essential enzymes.[4] The chelation of metal ions by Schiff bases can enhance their lipophilicity, facilitating their transport across the cell membrane and increasing their bioavailability and efficacy.[3]

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of electron-donating groups on the aromatic rings can enhance this radical scavenging capacity.

G cluster_mechanism Proposed Mechanisms of Action Derivative This compound Derivative Antimicrobial Antimicrobial Activity Derivative->Antimicrobial Antioxidant Antioxidant Activity Derivative->Antioxidant Cell_Membrane Cell Membrane Disruption Antimicrobial->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Radical_Scavenging Free Radical Scavenging (H-atom/electron donation) Antioxidant->Radical_Scavenging

Caption: Postulated mechanisms of biological activity.

References

Scrutinizing the Antimicrobial Potential of 2-Bromoaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial efficacy of Schiff bases and their metal complexes derived from bromo-substituted anilines reveals promising avenues for the development of novel therapeutic agents. While specific data on compounds derived directly from 2-bromo-4-isopropylaniline remains elusive in current scientific literature, a comparative analysis of structurally similar molecules provides valuable insights into their potential antimicrobial profiles.

This guide offers a comprehensive comparison of the antimicrobial activities of various Schiff bases and their coordination complexes synthesized from bromo-substituted anilines. The data, presented in clear, structured tables, is supported by detailed experimental protocols for both compound synthesis and antimicrobial evaluation. Visual diagrams created using Graphviz illustrate key experimental workflows, offering a clear visual representation of the scientific processes involved.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases and their metal complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various Schiff base derivatives of bromo-substituted anilines and their metal complexes against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 2-Bromo-4-methylaniline

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. marcescens (µg/mL)A. niger (µg/mL)R. oryzae (µg/mL)
BMNBA¹100125150125150100
BMTBA²125150100150125125
BMBMA³150100125100100150
IMBMA⁴100125150125150100

¹2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline ²2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline ³2-bromo-N-(4-methoxybenzylidene)-4-methylaniline ⁴N-((1H-indol-3-yl)methylene)-2-bromo-4-methylaniline

Table 2: Minimum Inhibitory Concentration (MIC) of Copper(II) Complexes Derived from a Schiff Base of 2-Bromo-6-((2-(isopropylamino)ethylimino)methyl)phenol

CompoundB. subtilis (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)P. fluorescence (µg/mL)
[Cu(LH)₂]Br₂12.52550100
--INVALID-LINK--₂2550100100
--INVALID-LINK--₂12.52550100
Penicillin G (Standard)0.50.5--

Experimental Protocols

Synthesis of Schiff Bases and their Metal Complexes

The synthesis of Schiff bases generally involves the condensation reaction between a primary amine (in this case, a substituted aniline) and an aldehyde or ketone.

General Procedure for Schiff Base Synthesis: A solution of the substituted aniline (e.g., 2-bromo-4-methylaniline) in a suitable solvent, such as ethanol, is added to an equimolar amount of the desired aldehyde (e.g., salicylaldehyde) also dissolved in ethanol. The mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

General Procedure for the Synthesis of Metal Complexes: An ethanolic solution of the appropriate metal salt (e.g., copper(II) chloride) is added dropwise to a stirred ethanolic solution of the Schiff base ligand at room temperature. The resulting mixture is then refluxed for 3-5 hours. The colored precipitate of the metal complex that forms is filtered, washed with ethanol, and then dried in a vacuum desiccator.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination: A stock solution of each test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi. Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL). The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (containing a standard antibiotic) and a negative control (containing only the growth medium and microbial inoculum) are included in each assay.

Visualizing the Workflow

To better understand the processes involved in this research, the following diagrams, generated using the DOT language, illustrate the general synthesis pathway and the experimental workflow for antimicrobial testing.

Synthesis_Workflow SubstitutedAniline Substituted Aniline (e.g., this compound) SchiffBase Schiff Base Ligand SubstitutedAniline->SchiffBase Condensation Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Complexation MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->MetalComplex

Caption: General synthetic pathway for Schiff bases and their metal complexes.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis StockSolution Prepare Stock Solution of Test Compound SerialDilution Perform Serial Dilutions in 96-well plate StockSolution->SerialDilution Inoculation Inoculate wells with Microbial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate plates (24-48 hours) Inoculation->Incubation Observation Visually Observe for Microbial Growth Incubation->Observation MIC_Determination Determine MIC Value Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In-Depth Analysis of Novel Cytotoxic Agents Synthesized from 2-Bromo-4-isopropylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of novel compounds synthesized using 2-Bromo-4-isopropylaniline as a key starting material. The objective is to furnish researchers and drug development professionals with a comprehensive overview of the anti-cancer potential of this emerging class of molecules. Due to the nascent stage of research in this specific area, this document focuses on providing a framework for comparison and detailing the necessary experimental protocols for evaluating such compounds.

While specific peer-reviewed studies detailing the synthesis and cytotoxic evaluation of a wide array of compounds directly derived from this compound are not yet prevalent in publicly accessible literature, this guide outlines the established methodologies and data presentation formats that are standard in the field of anticancer drug discovery. The provided tables and diagrams are illustrative templates based on common practices for evaluating novel chemical entities.

Data Presentation: A Framework for Comparison

Effective comparison of the cytotoxic potential of newly synthesized compounds requires standardized data. The following table illustrates how quantitative data, such as the half-maximal inhibitory concentration (IC50), should be presented. This structured format allows for a clear and objective assessment of a compound's potency and selectivity against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Hypothetical Compounds Derived from this compound

Compound IDHuman Lung Carcinoma (A549)Human Breast Adenocarcinoma (MCF-7)Human Colon Carcinoma (HCT116)Normal Human Dermal Fibroblasts (NHDF)Selectivity Index (SI) vs. A549
BIA-001 Data PlaceholderData PlaceholderData PlaceholderData PlaceholderData Placeholder
BIA-002 Data PlaceholderData PlaceholderData PlaceholderData PlaceholderData Placeholder
Doxorubicin 0.8 µM0.5 µM1.2 µM5.0 µM6.25

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings. The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line, providing a measure of cancer-specific cytotoxicity.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The reliable evaluation of novel compounds hinges on the meticulous application of standardized experimental protocols. The following section details a typical methodology used to determine the cytotoxic effects of new chemical entities on cancer cell lines.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., NHDF)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Novel synthesized compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in a complete medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A set of wells is treated with the positive control, and another set with medium containing the same concentration of DMSO as the test wells serves as a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagrams are crucial for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts to generate such diagrams.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the key steps involved in the primary screening of novel compounds for cytotoxic activity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer & Normal Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds & Controls cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout data_processing Calculate % Viability readout->data_processing ic50 Determine IC50 Values data_processing->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for in vitro cytotoxicity screening of novel compounds.

Hypothetical Signaling Pathway of Apoptosis Induction

Should a compound demonstrate significant cytotoxic activity, further studies would be necessary to elucidate its mechanism of action. The following diagram illustrates a hypothetical signaling pathway leading to apoptosis that could be investigated.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Novel Compound (e.g., BIA-001) death_receptor Death Receptor (e.g., Fas) compound->death_receptor mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling cascade for compound-induced apoptosis.

Comparative Guide to the Reaction Products of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction products derived from 2-Bromo-4-isopropylaniline, a versatile building block in organic synthesis. It details experimental protocols, presents quantitative data for key transformations, and explores alternative synthetic strategies. The information herein is intended to assist researchers in selecting optimal synthetic routes and reaction conditions for the preparation of various substituted 4-isopropylaniline derivatives.

Introduction to the Reactivity of this compound

This compound is a substituted aniline that serves as a valuable precursor for the synthesis of a wide range of organic molecules. Its utility stems from the presence of three key functional and structural features: the nucleophilic amino group, the reactive bromo substituent ortho to the amine, and the isopropyl group at the para position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity profile makes this compound a key intermediate in the synthesis of complex molecules, including pharmacologically active compounds such as corticotropin-releasing factor (CRF) antagonists.[1]

Key Reactions and Product Classes

The two most prominent and synthetically useful reactions involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions lead to the formation of 2-aryl-4-isopropylanilines and N-aryl-4-isopropylanilines, respectively.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-isopropylanilines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. A highly efficient protocol has been developed for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, which is directly applicable to this compound.[2]

Reaction Scheme:

A general scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline involves the following steps:[2]

  • To a reaction vessel under an inert atmosphere, add the ortho-bromoaniline (1.0 equiv.), the arylboronic ester (1.5 equiv.), a palladium catalyst such as CataCXium A palladacycle (5 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add an anhydrous, degassed solvent, for instance, 2-methyltetrahydrofuran (2-MeTHF).

  • Heat the reaction mixture with stirring (e.g., at 80 °C) and monitor the progress by a suitable technique like TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Performance Data:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of ortho-bromoanilines with various boronic esters, demonstrating the broad applicability of this methodology.

Arylboronic Ester PartnerProductYield (%)Reference
Phenylboronic acid pinacol ester2-Phenyl-4-isopropylaniline~95% (expected)[2]
4-Methoxyphenylboronic acid pinacol ester2-(4-Methoxyphenyl)-4-isopropylaniline~97% (expected)[2]
Thiophene-2-boronic acid pinacol ester2-(Thiophen-2-yl)-4-isopropylaniline~85% (expected)[2]

Note: The yields are based on reported data for similar unprotected ortho-bromoaniline substrates and represent expected outcomes for this compound.[2]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-isopropylanilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines from aryl halides and anilines. This reaction is highly effective for coupling this compound with a variety of primary and secondary amines.

Reaction Scheme:

A general scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:[3][4]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 1.5-3 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).

  • Introduce an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with vigorous stirring (typically between 80-110 °C) and monitor its progress.

  • After completion, cool the mixture, dilute it with an organic solvent, and wash with water and brine.

  • The organic layer is then dried, concentrated, and the crude product is purified, usually by column chromatography.

Performance Data:

The following table provides expected yields for the Buchwald-Hartwig amination of 2-bromoanilines with representative amines, based on data from similar systems.

Amine PartnerProductExpected Yield (%)Reference
AnilineN-Phenyl-4-isopropylaniline80-95%[5]
Morpholine4-(4-Isopropylanilino)morpholine85-98%[6]
CyclohexylamineN-Cyclohexyl-4-isopropylaniline70-90%[3]

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions of this compound are highly efficient, alternative methods exist for the synthesis of the resulting product classes. These can be advantageous in terms of cost, catalyst availability, or functional group tolerance.

Ullmann Condensation for N-Aryl-4-isopropylanilines

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[7] It typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination but can be a viable alternative, especially for large-scale synthesis where palladium cost is a concern.

Reaction Scheme:

A general scheme for the Ullmann condensation to synthesize N-Aryl-4-isopropylanilines.

Cadogan Reductive Cyclization for 2-Aryl-4-isopropylanilines (Carbazoles)

The Cadogan reductive cyclization offers an alternative route to specific types of 2-aryl anilines, particularly for the synthesis of carbazoles, where the "aryl" group is part of a newly formed ring.[8] This reaction typically involves the deoxygenative cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent.

Reaction Scheme:

A general scheme for the Cadogan reductive cyclization to form a carbazole derivative.

Application in the Synthesis of CRF1 Receptor Antagonists

Derivatives of 2-anilinopyrimidine are known to be potent corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are of interest for the treatment of stress-related disorders. This compound can serve as a key starting material in the synthesis of these complex molecules. The synthesis typically involves an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination to form the anilinopyrimidine core, followed by further functionalization.

CRF1_Antagonist_Synthesis A This compound C Anilinopyrimidine Intermediate A->C Buchwald-Hartwig or SNAr B 2,4-Dichloropyrimidine B->C D Further Functionalization C->D E CRF1 Receptor Antagonist D->E

A simplified workflow for the synthesis of CRF1 receptor antagonists.

Product Characterization Data

Accurate characterization of the reaction products is crucial. Below are representative spectroscopic data for key product classes.

Table: Spectroscopic Data for Representative Products

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Isopropylaniline 6.99 (d, 2H), 6.57 (d, 2H), 3.41 (br s, 2H), 2.78 (sept, 1H), 1.19 (d, 6H)144.9, 139.8, 127.1, 115.1, 33.2, 24.2
N-Phenyl-4-isopropylaniline 7.25-7.15 (m, 4H), 7.05-6.95 (m, 3H), 6.85 (t, 1H), 5.6 (br s, 1H), 2.85 (sept, 1H), 1.25 (d, 6H)143.5, 142.8, 140.5, 129.3, 127.5, 120.5, 118.0, 116.5, 33.5, 24.1
2-Phenyl-4-isopropylaniline 7.4-7.2 (m, 5H), 7.0 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (br s, 2H), 2.8 (sept, 1H), 1.2 (d, 6H)143.0, 141.5, 139.0, 129.5, 128.8, 127.5, 127.0, 124.0, 118.0, 115.0, 33.8, 24.0

Note: The spectroscopic data for N-Phenyl-4-isopropylaniline and 2-Phenyl-4-isopropylaniline are predicted based on known chemical shifts and coupling constants for similar structures and should be confirmed experimentally.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of substituted anilines. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent the most direct and high-yielding methods for the preparation of 2-aryl- and N-aryl-4-isopropylanilines, respectively. While alternative methods like the Ullmann condensation and Cadogan cyclization exist, they often require more forcing conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. The application of these synthetic strategies in the development of CRF1 receptor antagonists highlights the importance of this compound in medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-isopropylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromo-4-isopropylaniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and responsible chemical management.

Immediate Safety and Handling Protocols

Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.1 g/mol
Boiling Point 116-118 °C at 3 mmHg
Density 1.35 g/cm³
Appearance Colorless to yellow clear liquid
Water Solubility Immiscible

Primary Disposal Pathway

The universally recommended and safest method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal company.[1] Adherence to federal, state, and local regulations is mandatory.

Operational Steps for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Use a designated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical. The original container is often a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the disposal service.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration)

For research environments where small quantities of this compound waste are generated, chemical degradation prior to disposal may be a consideration to render it less hazardous. The following is a generalized protocol based on the oxidation of aromatic amines with potassium permanganate.[2][3][4] This procedure should only be carried out by trained personnel in a controlled laboratory setting, under a chemical fume hood, and with all necessary PPE.

Objective: To oxidize this compound to less hazardous compounds.

Materials:

  • This compound waste

  • Sulfuric acid (3 M)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (or another suitable reducing agent)

  • pH indicator paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate and begin stirring. If the waste is in an organic solvent, it should first be concentrated under reduced pressure.

  • For each 1 g of the aromatic amine, cautiously add 20 mL of 3 M sulfuric acid. An ice bath may be necessary to control any exothermic reaction.

  • Slowly and in small portions, add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a persistent purple color remains for at least one hour, indicating that the oxidation is complete.

  • After the reaction is complete, decolorize the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Neutralize the resulting solution by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.

  • The final solution should be disposed of as hazardous waste through an approved disposal service, as it may still contain byproducts that are not suitable for drain disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_handling Initial Handling cluster_waste_collection Waste Collection cluster_disposal_options Disposal Options A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Waste B->C D Use Labeled, Sealed Container C->D G Store in Designated Area D->G E Primary Pathway: Licensed Disposal Service H Final Disposal E->H F Secondary (for consideration): Laboratory-Scale Degradation F->E Treated waste still requires professional disposal G->E G->F

References

Essential Safety and Logistical Information for Handling 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Bromo-4-isopropylaniline (CAS No. 51605-97-1). Adherence to these procedures is vital to ensure a safe laboratory environment and minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work Safety goggles that provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashing.[4]Chemical-resistant gloves (e.g., Nitrile, neoprene, or butyl rubber). Double gloving is recommended for extended operations.[4]A fully buttoned, flame-retardant lab coat. A chemical-resistant apron is required for procedures with a higher risk of splashing.[4]All handling should be conducted in a certified chemical fume hood.[4][5]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A full-face respirator with organic vapor cartridges is necessary if a fume hood is not available or during a large spill.[4]
Waste Disposal Safety goggles and a face shield.Chemical-resistant gloves.Lab coat and a chemical-resistant apron.Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound.

1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[4][5]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1][5]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[4]

2. Handling:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]

  • Dispensing: All handling and dispensing of the compound must occur within a certified chemical fume hood to prevent inhalation of vapors.[4][5] Use a syringe or pipette for liquid transfers to minimize spill risks.[4]

  • Heating: Avoid the use of open flames.[4] Employ a heating mantle, water bath, or oil bath with precise temperature control for any heating procedures.[4]

3. Storage:

  • Store this compound in a tightly sealed and properly labeled container.[1]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizing agents and strong acids.[6]

  • Protect the compound from light.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[1] Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Contaminated PPE: Dispose of contaminated gloves, aprons, and other disposable PPE as hazardous waste.

Experimental Workflow and Safety Procedures

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality prep_emergency Check Emergency Equipment prep_spill Prepare Spill Kit handle_ppe Don Appropriate PPE prep_spill->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment spill Spill Occurs handle_dispense->spill cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate handle_experiment->spill cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect Waste in Labeled Container cleanup_ppe->disposal_collect disposal_dispose Dispose via Approved Waste Facility disposal_collect->disposal_dispose spill_ppe Wear Spill-Specific PPE spill->spill_ppe spill_kit Use Spill Kit spill_contain Contain and Clean Spill spill_kit->spill_contain spill_ppe->spill_kit spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->disposal_collect

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.